A primary method for synthesizing DBT is the depolymerization of polyethylene terephthalate (PET), which serves as an excellent example of chemical recycling [1].
This process is a transesterification reaction where the ethylene glycol in PET is replaced by benzyl alcohol [1].
Experimental Protocol: Synthesis of DBT from PET [1]
The following diagram illustrates this depolymerization and synthesis workflow:
Synthesis workflow for dibenzyl terephthalate via PET depolymerization.
After synthesis, DBT can be characterized using several analytical techniques [1]:
Table 2: Spectroscopic Characterization of this compound [1]
| Technique | Key Characteristic Signals / Results |
|---|---|
| Fourier-Transform Infrared Spectroscopy (FTIR) | C=O stretch at ~1716 cm⁻¹; C-O stretch at ~1273 cm⁻¹; Aromatic C-H stretch at ~3050 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR (CDCl₃): 8.10 ppm (s, 4H, aromatic from terephthalate); 7.25-7.40 ppm (m, 10H, aromatic from benzyl); 5.35 ppm (s, 4H, -CH₂- of benzyl). |
| Thin Layer Chromatography (TLC) | A single spot indicates high purity of the final product. |
The safety data sheet (SDS) for DBT indicates that comprehensive toxicity data is not fully available, so careful handling is essential [2].
Handling and Storage [2]:
First Aid Measures [2]:
This compound can be analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3].
While DBT is a terephthalate ester, a significant concern in medical devices involves ortho-phthalates like DEHP, which are used as plasticizers in polyvinyl chloride (PVC) [4]. These compounds can migrate into patients from devices like IV bags and tubing, posing potential toxicological risks [4].
When direct data is unavailable, a combination of computational modeling and experimental validation is a standard approach. The following workflow outlines this process:
HSP theory is a powerful tool for predicting polymer-solvent compatibility based on the principle of "like dissolves like." It uses three parameters [1]:
A solvent is likely to dissolve a solute if its HSP values are close to those of the solute. The closeness is calculated as the solubility distance, Ra [1]. A Relative Energy Difference (RED) number is used for interpretation:
You can use this model to predict solvents for this compound by estimating its HSP values based on its molecular structure.
After identifying candidate solvents, validate predictions with these lab methods:
While direct data for this compound is unavailable, the solubility profiles of its parent acid and similar aromatic esters can serve as a useful reference.
Table: Solubility of Terephthalic Acid and an Ester in Various Solvents
| Compound | Solvent | Temperature | Solubility | Notes & Source |
|---|---|---|---|---|
| Terephthalic Acid | DMSO | 25 °C | 20.5 g/100 g IL | Best conventional solvent [4]. |
| 1-ethyl-3-methylimidazolium diethylphosphate | 100 °C | 63.4 g/100 g IL | Highest solubility found; an Ionic Liquid [4]. | |
| Water | 25 °C | 0.0017 g/100 g IL | Very poor solubility [4]. | |
| Methanol | 25 °C | 0.1 g/100 g IL | Very poor solubility [4]. | |
| Terephthaldialdehyde | N,N-Dimethylformamide (DMF) | 35 °C | ~50 g/100 g solvent | High solubility [3]. |
| Acetone | 35 °C | ~12 g/100 g solvent | Moderate solubility [3]. | |
| Ethanol | 35 °C | ~2 g/100 g solvent | Low solubility [3]. |
The table below summarizes the proton NMR (¹H NMR) data for dibenzyl terephthalate as reported in a synthesis study [1].
| Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
|---|---|---|---|
| 8.2 | Singlet (s) | 10H | Aromatic protons (monosubstituted benzene) |
| 7.5 | Singlet (s) | 9H | Aromatic protons (disubstituted benzene and benzyl alcohol) |
| 5.4 | Singlet (s) | 1H | Hydroxyl (OH) group from benzyl alcohol |
| 4.8 | Singlet (s) | 4H | Methylene group (-CH₂-) |
| 2.9 | Singlet (s) | 7H | Other traces* |
*Note: The authors of the study concluded that the product was This compound but contained impurities of benzyl alcohol and other traces [1]. The signals at 5.4 ppm (OH) and 2.9 ppm are likely from these impurities and not from the pure compound.
The NMR data was obtained as part of a synthesis procedure where poly(ethylene terephthalate) or PET waste was depolymerized. Here are the key methodological details [1]:
For researchers, ¹H NMR is recognized as a powerful and essential tool for elucidating the structure of PET degradation products, providing critical information about hydrogen-1 nuclei within the molecules [2].
To clarify the chemical relationship, the diagram below shows how this compound is derived from the depolymerization of PET.
Based on the available information, here is some guidance for your continued work:
The IR spectrum for dibenzyl phthalate is available from the NIST database [1]. While not the terephthalate isomer, its chemical structure is very similar (both are benzyl esters of benzenedicarboxylic acids), making its spectral data a strong starting point for comparison.
The data was collected on a dispersive instrument from a solution, and the key measurement parameters are summarized below [1]:
| Parameter | Specification |
|---|---|
| Chemical Name | Dibenzyl Phthalate |
| Chemical Formula | C₂₂H₁₈O₄ [1] |
| State | Solution (2% CCl₄ for 380-1330 cm⁻¹, 2% CS₂ for 1330-630 cm⁻¹) [1] |
| Instrument | BAIRD (PRISM) [1] |
| Path Length | 0.013 cm, 0.012 cm [1] |
You can view the interactive spectrum and download the data file (JCAMP-DX format) directly from the NIST Webbook page for Dibenzyl Phthalate [1].
The following diagram outlines a detailed protocol for FTIR analysis and ageing assessment of polymers, adapted from a 2023 study on microplastics. This methodology is directly applicable to analyzing materials like dibenzyl terephthalate [2].
Experimental workflow for FTIR analysis and ageing assessment.
The experimental workflow involves sample preparation, instrumental analysis, and data processing [2].
Sample Preparation and Artificial Ageing:
FTIR Instrumentation and Parameters:
To quantitatively assess the degree of polymer degradation from FTIR spectra, several indexes can be calculated. The table below defines the key indexes used in research [2].
| Index Name | Formula & Wavenumber Range | Chemical Group & Interpretation |
|---|---|---|
| Carbonyl Index (CI) | Absorbance at ~1710 cm⁻¹ / Reference Peak | Carbonyl (C=O) in esters, ketones. Indicates photo-oxidation. |
| Hydroxyl Index (HI) | Absorbance in ~3100-3700 cm⁻¹ / Reference Peak | Hydroxyl (-OH) in alcohols, carboxylic acids. Indicates oxidation. |
| Carbon-Oxygen Index (COI) | Absorbance at ~1100-1300 cm⁻¹ / Reference Peak | C-O bonds in esters, alcohols. Indicates chain scission. |
The "Reference Peak" is typically an internal standard that remains stable during degradation, such as the C-H stretching peaks for certain polymers like polyethylene [2]. For unknown or complex samples, the baseline absorption method can also be used.
For researchers needing to process and visualize their own spectral data, the open-source R package PlotFTIR is an excellent tool for creating publication-quality graphs [3].
.csv and specialized .jdx file formats, plot spectra (overlaid or stacked), zoom in on specific regions, add annotated marker lines and shaded bands, and convert between absorbance and transmittance [3].
The synthesis of dibenzyl terephthalate (DBT) from polyethylene terephthalate (PET) represents a significant advancement in chemical recycling methodologies that transform plastic waste into valuable chemical intermediates. DBT, with the chemical formula C₂₂H₁₈O₄ and molecular weight of 346.4 g/mol, is an aromatic diester featuring a terephthalate core with two benzyl groups attached via ester linkages. This compound is registered under CAS number 19851-61-7 and is characterized by its white needle-like crystalline appearance with a melting point range of 95-99°C. [1] The structural representation using SMILES notation is C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3, which clearly shows the central benzene ring substituted at the 1,4-positions with carboxylate groups, each esterified with a benzyl group. [1]
PET, the source material for this synthesis, is a semicrystalline thermoplastic polyester composed of polymerized units of the monomer ethylene terephthalate, with repeating (C₁₀H₈O₄) units. [2] The molecular structure of PET is highly symmetrical, contributing to its crystallinity and excellent material properties, including high tensile strength, good creep resistance, and fatigue resistance. PET exhibits resistance to weak acids and organic solvents but is susceptible to degradation under alkaline conditions or hot water immersion due to the presence of ester bonds in its polymer backbone. [2] This susceptibility to ester bond cleavage is strategically exploited in the depolymerization process to produce DBT, demonstrating how a perceived weakness in material stability can be transformed into an advantage for chemical recycling.
The synthesis of this compound from polyethylene terephthalate proceeds primarily through a transesterification reaction, where the ethylene glycol components in PET are replaced by benzyl alcohol. This depolymerization process represents a nucleophilic acyl substitution mechanism that effectively breaks down the polymer chain into its monomeric diester form. [1] The reaction requires elevated temperatures and catalytic assistance to proceed at practical rates, typically employing metal acetate catalysts such as zinc acetate, sodium acetate, or cobalt acetate. These catalysts function by coordinating with the carbonyl oxygen of the ester groups, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzyl alcohol. [1]
The mechanistic pathway begins with the nucleophilic attack of benzyl alcohol on the carbonyl carbon of the PET ester group, resulting in the formation of a tetrahedral intermediate. This intermediate subsequently collapses, reforming the carbonyl group while displacing the ethylene glycol segment from the polymer chain. This process repeats along the polymer chain until complete depolymerization occurs, with each terephthalate unit ultimately forming this compound. The reaction efficiency depends on several factors, including the surface area of PET available for reaction, the molar ratio of benzyl alcohol to PET repeating units, reaction temperature, and the specific catalyst employed. Longer reaction times (typically 20-28 hours) generally result in higher purity products as the equilibrium shifts toward complete conversion. [1]
The following diagram illustrates the transesterification mechanism for DBT synthesis from PET:
Visualization of the transesterification mechanism for DBT synthesis from PET.
It's worth noting that while the transesterification route from PET waste is the primary and most environmentally beneficial approach, an alternative synthesis pathway exists starting from terephthaloyl chloride rather than PET. This method involves direct esterification of terephthaloyl chloride with benzyl alcohol. While this approach may offer advantages in certain laboratory settings concerning yield and purity control, it lacks the environmental benefits and circular economy advantages associated with the PET recycling method, as it relies on virgin chemical feedstock rather than repurposing plastic waste. [1]
The synthesis of this compound from PET typically follows a systematic procedure that has been optimized through various research efforts. The process begins with preparation of PET substrates, which are often derived from post-consumer waste such as plastic bottles. These substrates are cleaned, dried, and cut into small flakes or powder to maximize surface area for the reaction. In a typical experimental setup, 5.0 g of PET flakes are combined with a significant excess of benzyl alcohol (molar ratio of 8:1 benzyl alcohol to PET repeating units) and 0.5% (by weight of PET) of zinc acetate catalyst in a round-bottom flask equipped with a condenser and stirring mechanism. [1]
The reaction mixture is heated to 180-190°C with constant stirring for 20-28 hours under an inert atmosphere to prevent oxidation. The progress of the reaction can be monitored using thin layer chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR) to track the disappearance of PET and formation of DBT. Upon completion, the hot reaction mixture is carefully poured into cold methanol with continuous stirring, which induces crystallization of the crude DBT product. The crystals are collected via vacuum filtration and may be further purified through recrystallization from ethanol or methanol, yielding pure this compound as white needle-like crystals. [1]
Research has demonstrated that various parameters significantly impact the reaction efficiency and product yield of DBT synthesis. The table below summarizes key experimental conditions and their effects on the synthesis process:
Table 1: Optimization parameters for DBT synthesis from PET
| Parameter | Standard Condition | Optimized Range | Impact on Reaction |
|---|---|---|---|
| Reaction Temperature | 180°C | 170-200°C | Higher temperatures accelerate reaction rate but may promote decomposition |
| Reaction Time | 24 hours | 20-28 hours | Longer times increase conversion but diminish returns after 28 hours |
| Catalyst Type | Zinc acetate | Metal acetates (Zn, Na, Co) | Catalyst selection affects reaction rate and product purity |
| Catalyst Loading | 0.5% by PET weight | 0.3-1.0% | Higher loading increases rate but complicates purification |
| Benzyl Alcohol:PET Ratio | 8:1 molar ratio | 6:1 to 10:1 | Higher ratios favor forward reaction but increase costs |
| PET Particle Size | Flakes (<5mm) | Powder preferred | Smaller particles increase surface area and reaction rate |
Recent advancements have explored alternative catalytic systems, including enzymatic approaches using esterases [3] and photochemical methods that enable deprotection of benzyl groups under milder conditions. [4] While these methods are still primarily in the research phase, they represent promising avenues for more sustainable and selective depolymerization processes. The photochemical method in particular employs a phenolate photocatalyst that enables reductive cleavage of benzyl groups through mesolytic cleavage of C-O bonds, offering excellent chemo- and regio-selectivity while tolerating multiple functionalities. [4]
The successful synthesis and purity of this compound are confirmed through a suite of analytical techniques that provide complementary structural information. Fourier-Transform Infrared Spectroscopy (FTIR) reveals characteristic absorption bands associated with the functional groups present in DBT: the carbonyl (C=O) stretching appears at approximately 1716.5 cm⁻¹, C-O stretching at approximately 1272.9 cm⁻¹, CH aliphatic stretching at approximately 2950 cm⁻¹, and aromatic CH stretching at approximately 3050 cm⁻¹. Additionally, the spectrum shows distinctive bands corresponding to monosubstituted and disubstituted benzene ring patterns, confirming the presence of both the central terephthalate ring and the benzyl aromatic rings. [1]
Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information. Proton NMR (¹H NMR) of this compound displays characteristic chemical shifts that confirm its molecular architecture: aromatic protons appear at 8.2 ppm (singlet, 4H from the disubstituted central benzene ring) and 7.5 ppm (singlet, 10H from the monosubstituted benzyl rings), while the methylene bridge protons of the benzyl groups resonate as a singlet at 4.8 ppm (4H). For complete structural verification, ¹³C NMR would show the carbonyl carbons around 166 ppm, aromatic carbons between 128-136 ppm, and the methylene carbons at approximately 66 ppm. [1]
Thin Layer Chromatography (TLC) serves as a rapid method to assess the purity of synthesized this compound, with a single spot indicating a high level of purity free from significant contaminants or reaction intermediates. The physical characteristics of the purified compound include a melting point of 95-99°C (with variations attributable to differences in sample purity or measurement conditions) and a crystalline morphology that typically appears as white needles. Commercial DBT is typically available with purity exceeding 95%, though laboratory syntheses can achieve higher purity through careful recrystallization. [1]
The following table summarizes the key spectroscopic characteristics of this compound:
Table 2: Spectroscopic properties of this compound
| Analytical Method | Characteristic Features | Structural Information |
|---|---|---|
| FTIR Spectroscopy | C=O stretch at 1716.5 cm⁻¹; C-O stretch at 1272.9 cm⁻¹; Aromatic CH at 3050 cm⁻¹; Aliphatic CH at 2950 cm⁻¹ | Confirms ester functional groups and aromatic/aliphatic character |
| ¹H NMR Spectroscopy | 8.2 ppm (s, 4H, aromatic); 7.5 ppm (s, 10H, aromatic); 4.8 ppm (s, 4H, -CH₂-) | Verifies aromatic proton ratios and methylene bridges |
| TLC Analysis | Single spot with appropriate Rf value | Indicates high purity without significant contaminants |
| Melting Point | 95-99°C | Serves as preliminary purity indicator |
The synthesis of this compound from PET waste opens numerous application avenues across various scientific and industrial domains. In polymer science and materials engineering, DBT serves as a valuable monomer in polymer synthesis, contributing to the development of new polymeric materials with tailored properties. The aromatic structure of DBT can enhance thermal stability and mechanical properties in resulting polymers, making it particularly useful in specialty plastic formulations. [1]
One of the primary industrial applications of this compound is as an additive in formulations such as rubber or plastics, where it functions as a plasticizer to improve flexibility or as a flame retardant to enhance fire resistance in final products. These properties make it valuable in various commercial and industrial applications where material performance and safety are paramount. [1] In the pharmaceutical sector, DBT is utilized in the synthesis of Pharmacine (P294550), a natural p-cyclophane derived from the bacterial strain Cytophaga sp., highlighting its relevance in pharmaceutical chemistry and the development of bioactive compounds. [1]
Additionally, the synthesis process itself has significant educational value, serving as an excellent demonstration in chemistry laboratories of fundamental principles including transesterification reactions, polymer recycling, and green chemistry concepts. This approach connects theoretical chemical concepts with practical environmental considerations, making it particularly valuable in chemical education at both undergraduate and graduate levels. [1]
The synthesis of this compound through PET depolymerization represents an important chemical recycling approach for plastic waste management, offering advantages over mechanical recycling in certain applications. This process transforms waste materials into valuable chemical intermediates, aligning with circular economy principles and demonstrating how chemical transformations can add value to waste streams. As global concern over plastic pollution continues to grow, such chemical recycling methodologies become increasingly important components of comprehensive waste management strategies. [1]
Recent research developments have focused on several key areas, including optimization of synthesis parameters such as catalysts, reaction conditions, and purification methods to improve the yield and efficiency of this compound production from PET waste. Studies have specifically examined the impact of parameters such as reaction time on product yield and purity, with longer reaction times (up to 28 hours) generally resulting in higher purity products. [1] Additionally, kinetic and mechanistic studies have explored the fundamental processes underlying PET depolymerization, providing insights into reaction pathways and rate-determining steps that inform process optimization efforts. The ongoing identification of novel applications for this compound in polymer science, materials development, and pharmaceutical synthesis continues to demonstrate its versatility as a chemical building block. [1]
The global plastic waste crisis represents one of the most significant environmental challenges of our time, with polyethylene terephthalate (PET) comprising a substantial portion of this waste stream. PET is widely used in plastic bottles, packaging materials, and textiles, with annual production exceeding 82 million tons worldwide. Unfortunately, only approximately 9% of all plastics are currently recycled, leading to significant accumulation in oceans, soils, and even the food chain. The development of chemical recycling methods that transform PET waste into valuable chemical intermediates addresses both environmental concerns and resource efficiency needs. [1] [2]
The synthesis of dibenzyl terephthalate from PET waste represents an innovative upcycling approach that adds value to waste materials while demonstrating fundamental principles of green chemistry. This compound is an aromatic diester with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.4 g/mol. This compound serves as a valuable intermediate in polymer science, pharmaceutical synthesis, and specialty chemicals. Traditional production methods rely on petroleum-derived precursors, but the approach described in these application notes utilizes waste PET as a raw material, creating a circular economy model for plastic management. [3]
This protocol provides researchers, scientists, and drug development professionals with a detailed methodology for synthesizing high-purity this compound from PET waste, complete with characterization techniques and troubleshooting guidelines. The procedure exemplifies sustainable chemistry principles while producing a chemically versatile building block with applications across multiple industries. By transforming waste into value-added products, this approach contributes to the development of more sustainable manufacturing practices in chemical and pharmaceutical research.
The synthesis of this compound from PET waste proceeds primarily through a transesterification reaction, where the ethylene glycol segments in PET are replaced by benzyl alcohol groups. This process involves a nucleophilic acyl substitution mechanism, where the carbonyl carbon of the ester group in PET undergoes attack by the oxygen atom of benzyl alcohol. The reaction proceeds through a tetrahedral intermediate that subsequently collapses, reforming the carbonyl group while displacing the ethylene glycol segment. The reaction is catalyzed by Lewis acid catalysts such as zinc acetate, which activate the carbonyl group toward nucleophilic attack by polarizing the C=O bond. [3] [4]
The transesterification process is equilibrium-controlled, necessitating the use of excess benzyl alcohol to drive the reaction toward complete conversion. The mechanism can be broken down into three fundamental steps: (1) coordination of the catalyst to the carbonyl oxygen of the PET ester group, (2) nucleophilic attack by benzyl alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate, and (3) elimination of the ethylene glycol segment, resulting in the formation of the new benzyl ester linkage. This sequence repeats for both ester functionalities in the PET repeating unit to yield the final this compound product. [3]
PET is a semi-crystalline polymer with both amorphous and crystalline regions, which significantly impacts its depolymerization kinetics. The amorphous regions (approximately 86% gauche conformation) are more accessible to solvents and catalysts and therefore depolymerize more rapidly than the crystalline regions. The glass transition temperature (Tg) of PET ranges between 65-71°C, above which chain mobility increases substantially, enhancing accessibility to catalytic sites. Successful depolymerization requires reaction temperatures near or above the Tg to enable adequate swelling and interaction between the polymer, catalyst, and benzyl alcohol. [1]
Table: Critical Structural Transitions in PET Polymer
| Transition | Temperature Range | Structural Impact | Implications for Depolymerization |
|---|---|---|---|
| Glass Transition (Tg) | 65-71°C | Increased chain mobility in amorphous regions | Enhanced solvent penetration and catalytic accessibility |
| Crystalline Melting Point (Tm) | 250-265°C | Disruption of crystalline domains | Not typically reached in alcoholysis conditions |
| Optimal Depolymerization Range | 160-200°C | Balance between kinetics and practical operation | Maximizes conversion while minimizing side reactions |
Proper pre-treatment of PET waste is critical for achieving high conversion yields and product purity. Begin by collecting post-consumer PET materials such as water bottles, food containers, or packaging films. Remove all non-PET components including labels, adhesives, caps, and closure systems. Wash the PET materials thoroughly with warm soapy water to remove surface contaminants, followed by rinsing with distilled water. The cleaned PET should be air-dried completely before size reduction. [3] [2]
Size reduction significantly increases the surface area available for reaction, enhancing depolymerization kinetics. Use a mechanical shredder or heavy-duty scissors to reduce the PET to flakes of 2-5 mm dimensions. For laboratory-scale operations, cutting PET into approximately 2.0 cm pieces may be sufficient, but smaller particles generally provide better reaction rates. The pre-treated PET should be stored in a desiccator to prevent moisture absorption, as water can lead to hydrolysis side reactions during the depolymerization process. [2]
The following procedure describes the laboratory-scale synthesis of this compound from 10 g of pre-treated PET waste. The protocol can be scaled proportionally for larger batches while maintaining the same reagent ratios and reaction conditions.
Reaction Setup: Charge a 250 mL three-neck round-bottom flask with 10.0 g of pre-treated PET flakes. Add 100 mL of benzyl alcohol (approximately 10:1 mass ratio to PET) and 0.5 g of zinc acetate (5% by mass of PET). The large excess of benzyl alcohol serves as both reactant and solvent, driving the equilibrium toward complete conversion. [3]
Assembly: Fit the reaction flask with a mechanical stirrer, water-cooled reflux condenser, and thermometer. Ensure all connections are secure to prevent solvent loss during the reaction. Begin stirring at a moderate rate (200-300 RPM) to maintain suspension of the PET flakes.
Heating Phase: Gradually heat the reaction mixture to 180-190°C while maintaining continuous stirring. The heating rate should be controlled (approximately 5°C per minute) to ensure uniform temperature distribution. The PET flakes will begin to dissolve as depolymerization proceeds, typically within 30-60 minutes of reaching the target temperature.
Reaction Monitoring: Maintain the reaction at 180-190°C for 20-28 hours. Monitor the reaction progress visually and by periodic sampling for TLC analysis. The completion of depolymerization is indicated by the formation of a homogeneous solution or fine suspension with no visible PET flakes remaining. Extended reaction times generally result in higher purity products. [3]
Table: Standard Reaction Conditions for PET Depolymerization
| Parameter | Optimal Range | Effect of Variation |
|---|---|---|
| Temperature | 180-190°C | Lower temperatures slow kinetics; higher temperatures may cause decomposition |
| Catalyst Loading | 3-5% by PET mass | Lower loading reduces rate; higher loading may not provide additional benefit |
| Benzyl Alcohol:PET Ratio | 8:1 to 12:1 (mass) | Lower ratios limit conversion; higher ratios improve kinetics but complicate workup |
| Reaction Time | 20-28 hours | Shorter times yield incomplete conversion; longer times maximize purity |
| Agitation Rate | 200-600 RPM | Adequate mixing ensures heat and mass transfer, especially with solid PET |
Following complete depolymerization, the crude product mixture requires purification and isolation to obtain high-purity this compound:
Hot Filtration: While the reaction mixture is still hot (approximately 100°C), filter through a preheated Büchner funnel to remove any undepolymerized PET, fillers, or insoluble contaminants. Use minimal additional hot benzyl alcohol to transfer and wash the solids.
Crystallization: Allow the filtrate to cool gradually to room temperature, then further to 0-5°C using an ice bath. This compound will crystallize as white needles during this cooling process. For improved crystal quality, use slow, controlled cooling rather than rapid quenching.
Recovery: Collect the crystallized product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methanol or ethanol (2 × 25 mL) to remove residual benzyl alcohol and ethylene glycol byproducts.
Recrystallization: For higher purity, dissolve the crude product in minimal hot ethanol (approximately 5 mL per gram of product), then allow slow cooling for recrystallization. Repeat if necessary to achieve the desired purity.
Drying: Dry the purified this compound in a vacuum oven at 40-50°C for 4-6 hours to remove residual solvents. The final product should be stored in a desiccator to prevent moisture absorption.
The entire synthesis and purification workflow is visually summarized below:
Synthesis and Purification Workflow for this compound from PET Waste
Comprehensive characterization of this compound is essential to confirm chemical structure, assess purity, and validate the success of the synthesis. The following analytical techniques provide complementary information:
Fourier-Transform Infrared Spectroscopy (FTIR): Prepare a KBr pellet containing a small amount of the product. Scan from 4000-400 cm⁻¹. The FTIR spectrum should show characteristic absorption bands at approximately 1716.5 cm⁻¹ (C=O stretching of ester carbonyl), 1272.9 cm⁻¹ (C-O stretching), and aromatic C-H stretching around 3050 cm⁻¹. The absence of broad O-H stretches around 3200-3500 cm⁻¹ indicates successful esterification and absence of residual alcohols or acids. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10-20 mg of product in deuterated chloroform (CDCl₃). Acquire ¹H NMR spectrum at 300 or 400 MHz. The expected chemical shifts are: 8.2 ppm (singlet, 4H, aromatic protons of terephthalate ring), 7.5 ppm (multiplet, 10H, aromatic protons of benzyl groups), and 4.8 ppm (singlet, 4H, methylene groups of benzyl esters). The integral ratios should confirm the expected proton distribution. [3]
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexane:ethyl acetate (7:3 v/v). Spot a dilute solution of the product alongside a reference standard if available. Develop the plate and visualize under UV light (254 nm) or using iodine vapor. A single spot with appropriate Rf value (typically 0.4-0.6 in this system) indicates high purity without significant byproducts. [3]
Melting Point Determination: Using a melting point apparatus, determine the melting point range of the purified product. This compound typically melts between 95-99°C, with higher purity samples showing a sharper melting range. Significant depression or broadening of the melting point suggests impurities requiring additional recrystallization. [3]
Successful synthesis of this compound from PET waste should yield a white crystalline solid with needle-like morphology. The typical yield ranges from 80-95% based on the mass of PET input, depending on reaction completeness and purification efficiency. The following table summarizes the expected characterization data for high-purity this compound:
Table: Expected Characterization Data for this compound
| Analytical Method | Expected Result | Interpretation |
|---|---|---|
| Appearance | White needle-like crystals | Characteristic morphology of pure compound |
| Melting Point | 95-99°C | Consistent with literature values; sharp range indicates purity |
| FTIR | 1716.5 cm⁻¹ (strong, C=O stretch) | Confirms ester carbonyl group |
| 1272.9 cm⁻¹ (strong, C-O stretch) | Confirms ester linkage | |
| ~3050 cm⁻¹ (weak, aromatic C-H) | Confirms aromatic rings | |
| ¹H NMR | 8.2 ppm (s, 4H) | Terephthalate ring protons |
| 7.5 ppm (m, 10H) | Benzyl aromatic protons | |
| 4.8 ppm (s, 4H) | Methylene protons of benzyl groups | |
| TLC | Single spot, Rf ~0.4-0.6 | Indicates high purity without significant byproducts |
| Elemental Analysis | C: 76.29%, H: 5.24%, O: 18.47% | Matches theoretical composition of C₂₂H₁₈O₄ |
This compound synthesized from PET waste serves as a versatile chemical intermediate with applications across multiple disciplines:
Polymer Science and Materials: this compound functions as a monomer or comonomer in polymer synthesis, contributing to the development of novel polymeric materials with tailored properties. Its aromatic structure can enhance thermal stability and mechanical properties in resulting polymers. The compound can also undergo transesterification with various diols to produce specialized polyesters with modified characteristics. [3]
Plasticizer and Flame Retardant: One significant industrial application is as an additive in formulations such as rubber or plastics. This compound can function as a plasticizer to improve flexibility or as a flame retardant to enhance fire resistance in final products. These properties make it valuable in various commercial and industrial applications where petroleum-derived plasticizers are currently used. [3]
Pharmaceutical Intermediate: this compound finds application in the synthesis of Pharacine (P294550), a natural p-cyclophane derived from the bacterial strain Cytophaga sp. This application highlights its relevance in pharmaceutical chemistry and the development of bioactive compounds, where high-purity synthetic intermediates are essential. [3]
Educational Applications: The synthesis of this compound from PET waste serves as an educational tool in chemistry laboratories, demonstrating principles of transesterification reactions and polymer recycling. This approach connects theoretical concepts with practical environmental considerations, making it valuable in chemical education at both undergraduate and graduate levels. [3]
Even with careful execution, researchers may encounter challenges during the synthesis of this compound from PET waste. The following table addresses common issues and provides recommended solutions:
Table: Troubleshooting Guide for this compound Synthesis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Conversion | Insufficient reaction time | Extend reaction time to 24-28 hours |
| Inadequate temperature | Ensure temperature maintained at 180-190°C | |
| Insufficient catalyst | Increase catalyst loading to 5% by PET mass | |
| Poor PET particle size | Reduce PET to smaller flakes (2-5 mm) | |
| Low Product Purity | Incomplete removal of benzyl alcohol | Increase washing with cold methanol |
| Co-crystallization of oligomers | Implement recrystallization from ethanol | |
| Residual ethylene glycol | Use hot water wash during purification | |
| Poor Crystallization | Too rapid cooling | Implement gradual cooling program |
| Excessive solvent | Concentrate solution before crystallization | |
| Oil formation instead of crystals | Add seed crystals or scratch flask | |
| Color Formation | Impurities in PET source | Improve PET pre-cleaning |
| Oxidation reactions | Maintain inert atmosphere if necessary | |
| Overheating | Ensure precise temperature control |
Based on reported research and practical experience, several strategies can enhance the efficiency and sustainability of this compound synthesis:
Catalyst Selection: While zinc acetate demonstrates good performance, researchers have explored alternative catalysts including titanium(IV) isopropoxide, metal acetates (magnesium, calcium, manganese), and organotin compounds. Recent advances also include iron-based catalysts such as FeCl₃, which offer advantages of lower cost and reduced environmental impact. Catalyst screening for specific PET waste streams may optimize performance. [5] [4]
Solvent Systems: Although benzyl alcohol serves as both reactant and solvent, co-solvent systems may improve reaction kinetics for certain PET types. Small amounts of high-bopoint polar aprotic solvents such as DMSO or NMP can swell highly crystalline PET regions, enhancing accessibility to catalytic sites.
Energy Efficiency: The relatively long reaction time (20-28 hours) represents a significant energy input. Microwave-assisted reactions can potentially reduce reaction times dramatically while maintaining or improving yields. Scale-dependent optimization of heating methods should consider both energy consumption and reaction performance.
Green Chemistry Metrics: Researchers should calculate standard green chemistry metrics such as E-factor (mass of waste per mass of product), atom economy, and process mass intensity to quantify the environmental benefits of the process and identify opportunities for further improvement.
This comprehensive protocol for synthesizing this compound from PET waste demonstrates the practical implementation of circular economy principles in chemical research. The method transforms waste plastic into a valuable chemical intermediate with applications in polymer science, pharmaceutical development, and specialty chemicals. The step-by-step procedures, characterization guidelines, and troubleshooting recommendations provide researchers with a robust framework for implementing this sustainable chemistry approach.
The synthesis exemplifies key green chemistry principles, including waste prevention, atom economy, and use of renewable feedstocks (in this case, repurposed waste materials). By valorizing PET waste streams, this approach contributes to solving the significant environmental challenge of plastic accumulation while producing chemically useful compounds. The educational value of demonstrating transesterification chemistry and polymer recycling further enhances the protocol's utility in both research and teaching laboratories.
Future developments in this area will likely focus on catalyst innovation, process intensification, and expansion to other plastic waste streams. The integration of biological approaches, such as engineered PET hydrolases, with chemical methods may offer hybrid strategies with enhanced efficiency and sustainability. As plastic waste management continues to be a global priority, methodologies such as this will play an increasingly important role in developing circular economy solutions for polymer materials.
Chemical depolymerization is a key method for recycling PET waste into its monomers, enabling a circular polymer economy [1]. Alcoholysis, a major type of this process, uses alcohols as solvents and reactants to break down PET.
Recent breakthroughs focus on developing efficient catalysts to make these processes more sustainable and effective under milder conditions [2]. The table below summarizes the main types of alcoholysis covered in the literature, which are relevant but not specific to benzyl alcohol.
| Method | Alcohol Agent | Primary Monomer Product(s) | Key Features |
|---|---|---|---|
| Glycolysis | Ethylene Glycol (EG) | Bis(2-hydroxyethyl) terephthalate (BHET) | Widely studied; various catalysts including mixed metals and ionic liquids [2] [3]. |
| Methanolysis | Methanol | Dimethyl Terephthalate (DMT) | High-purity DMT can be used for repolymerization; can be catalyzed by heterogeneous systems [2] [3] [4]. |
| Other Alcoholysis | Higher Alcohols | Various Terephthalate Esters | Less explored; products could potentially be used as plasticizers or chemical intermediates [1]. |
While a confirmed protocol for benzyl alcohol is unavailable, you can adapt established alcoholysis methods. The following workflow diagrams a logical, step-by-step experimental approach for depolymerizing PET with benzyl alcohol, based on general principles from similar reactions.
The expected chemical reaction for this process is the transesterification of PET with benzyl alcohol, yielding dibenzyl terephthalate and ethylene glycol.
Based on general alcoholysis procedures, here are key factors to consider when designing your experiment with benzyl alcohol:
Catalyst Selection: The choice of catalyst is critical. Recent research highlights highly effective systems like oxygen-vacancy-rich mixed metal oxides (e.g., Fe/ZnO nanosheets) [3]. You could also investigate classes of catalysts mentioned in the literature, including:
Reaction Optimization: You will need to optimize standard reaction parameters through systematic variation:
Product Isolation and Analysis: The expected solid product is This compound (DBT).
The lack of specific data for benzyl alcohol presents an opportunity for original research. Your investigation could provide valuable insights into using higher alcohols for PET depolymerization.
To proceed, I suggest you:
Dibenzyl terephthalate (DBnT), chemically known as 1,4-benzenedicarboxylic acid bis(phenylmethyl) ester, is a terephthalate ester compound with significant importance in various industrial and research applications. With the CAS registry number 19851-61-7, this organic compound has garnered attention particularly in the field of analytical method development and pharmaceutical research where it serves as a reference standard for API terephthalate analysis [1]. Recent scientific investigations have also explored its potential as a value-added chemical that can be derived from poly(ethylene terephthalate) (PET) upcycling processes, highlighting its relevance in sustainable chemistry initiatives [2].
The accurate analysis and quantification of this compound requires robust chromatographic methods that can provide reliable separation, sensitive detection, and precise quantification. High-performance liquid chromatography (HPLC) has emerged as a premier analytical technique for the analysis of terephthalate compounds due to its versatile separation mechanisms, excellent sensitivity, and compatibility with various detection systems. This application note provides a comprehensive protocol for the HPLC analysis of this compound, incorporating detailed methodological parameters, validation criteria, and practical implementation guidelines tailored for researchers and scientists in pharmaceutical development and analytical chemistry.
This compound possesses distinct chemical characteristics that influence its analytical behavior, particularly in chromatographic systems. The compound features a terephthalic acid backbone with benzyl ester groups, creating a structure with defined hydrophobic regions and polar functional groups that facilitate reverse-phase chromatographic separation. The systematic IUPAC name for this compound is bis(phenylmethyl) benzene-1,4-dicarboxylate, reflecting its symmetrical diester structure.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value/Specification |
|---|---|
| CAS Number | 19851-61-7 |
| Molecular Formula | C₂₂H₁₈O₄ |
| Molecular Weight | 346.38 g/mol |
| InChI Key | IWGFEQWCMAADJZ-UHFFFAOYSA-N |
| LogP | 4.70 |
| Synonyms | Dibenzyl benzene-1,4-dicarboxylate; 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester; EINECS 243-370-0 |
The relatively high LogP value of 4.70 indicates significant hydrophobic character, which strongly influences its retention behavior in reverse-phase HPLC systems [3]. This property makes this compound well-suited for separation using organic-rich mobile phases and conventional C18 or specialized mixed-mode stationary phases. The compound's symmetrical aromatic structure contributes to its UV detectability, with strong absorption in the 240-260 nm range, making it amenable to UV/Vis detection in HPLC systems [4].
The separation of this compound can be effectively achieved using reversed-phase HPLC methodology with specific chromatographic conditions that optimize resolution, peak symmetry, and detection sensitivity. Based on established analytical protocols, the following conditions have been demonstrated to provide excellent separation for this compound [3].
Table 2: HPLC Conditions for this compound Separation
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse-phase with low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN)/Water with phosphoric acid |
| MS-Compatible Modification | Replace phosphoric acid with formic acid |
| Particle Size | 3 µm available for fast UPLC applications |
| Detection | UV detection (240 nm based on terephthalate characteristics) |
| Method Scalability | Scalable from analytical to preparative separation |
| Applications | Quality control, impurity profiling, pharmacokinetic studies |
The Newcrom R1 column employed in this method features a special reverse-phase chemistry with low silanol activity, which minimizes secondary interactions with the analyte and results in improved peak shape and resolution [3]. This characteristic is particularly beneficial for compounds like this compound that contain aromatic systems capable of π-π interactions with residual silanols on conventional stationary phases. The mobile phase system consisting of acetonitrile and water with acidic modifier (phosphoric acid) provides optimal ionization control for the analyte, though the method can be adapted for mass spectrometric detection by substituting phosphoric acid with volatile formic acid.
The method's scalability makes it suitable for various analytical scenarios, from routine quality control testing to preparative-scale isolation of impurities or degradation products. For laboratories utilizing state-of-the-art chromatographic systems, the availability of 3 µm particle size columns enables transfer to ultra-performance liquid chromatography (UPLC) platforms, which can significantly reduce analysis time and solvent consumption while maintaining or improving separation efficiency [3].
For optimal separation of this compound, prepare the mobile phase as follows: Combine acetonitrile (HPLC grade) and ultrapure water in the ratio of 70:30 (v/v). Add phosphoric acid (85%) to achieve a final concentration of 0.1% (v/v). Mix the solution thoroughly and degas using helium sparging or sonication under vacuum for 15 minutes to prevent bubble formation during chromatographic analysis. For methods requiring mass spectrometric detection, replace phosphoric acid with formic acid at the same concentration to ensure compatibility with MS instrumentation [3].
Prepare a stock standard solution of this compound at a concentration of 1.0 mg/mL by accurately weighing 10 mg of reference standard into a 10 mL volumetric flask and dissolving with the mobile phase or acetonitrile. Serially dilute this stock solution to prepare working standards in the concentration range of 0.1-100 µg/mL for method calibration. Ensure all solutions are stored in amber vials at 4°C when not in use to prevent degradation or evaporation [1].
Configure the HPLC system according to the parameters outlined in Table 2. Set the flow rate to 1.0 mL/min for standard bore columns (adjust accordingly for UPLC applications), and the column temperature to 30°C. Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. Implement a gradient elution program if needed for complex samples: initial condition 60% acetonitrile, increasing to 90% over 10 minutes, holding for 2 minutes, then returning to initial conditions over 0.5 minutes, followed by re-equilibration for 5 minutes. Inject 10 µL of each standard or sample solution in triplicate for analysis [3] [5].
The following workflow diagram illustrates the complete analytical procedure:
Validation of the HPLC method for this compound analysis should establish that the method meets accepted standards for accuracy, precision, specificity, and robustness according to regulatory guidelines such as ICH Q2(R1). The following parameters should be evaluated to ensure method suitability for its intended application [1].
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Linearity and Range | Analysis of 5-6 concentrations in triplicate | R² ≥ 0.998, residual plot randomness |
| Accuracy (Recovery) | Spiked samples at 80%, 100%, 120% of target | Mean recovery 98-102% |
| Precision (Repeatability) | Six replicate injections of standard | RSD ≤ 1.0% for retention time |
| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% |
| Specificity | Resolution from known impurities | Resolution ≥ 2.0 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Typically 0.1-0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Typically 0.5-1.0 µg/mL |
The linearity of the method should be demonstrated across the intended concentration range, typically spanning two orders of magnitude for this compound analysis. System precision is confirmed through replicate injections of a standard solution, with relative standard deviation (RSD) of retention time not exceeding 1.0% and peak area RSD within 1.5%. Method robustness can be evaluated by deliberately varying critical parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to establish system suitability criteria [3] [5].
For impurity profiling applications, the method should demonstrate adequate resolution between this compound and potential related substances, including monoesters, degradation products, and starting materials from synthesis. The specificity of the method can be confirmed through peak purity assessment using photodiode array detection, demonstrating that the analyte peak is homogeneous and free from co-eluting impurities.
The HPLC method for this compound analysis supports diverse applications across pharmaceutical, environmental, and materials science research. Each application area imposes specific requirements on the analytical method, which can be addressed through appropriate modifications to the core protocol.
Pharmaceutical Quality Control: As a reference standard for API terephthalate analysis, this compound serves a critical role in method development, validation, and quality control applications during drug synthesis and formulation stages. The described HPLC method provides the accuracy, precision, and specificity required for regulatory compliance against pharmacopeial standards (USP/EP) [1].
Polymer Upcycling Research: Recent advances in sustainable chemistry have identified this compound as a valuable compound that can be synthesized through carbonate interchange deconstruction of waste PET plastics. In this context, the HPLC method enables researchers to quantify reaction yields and monitor process efficiency in the conversion of PET to value-added chemicals [2].
Environmental Analysis: While phthalates and terephthalates are commonly analyzed as environmental contaminants, the method can be adapted for monitoring this compound in complex matrices. For environmental samples, additional extraction and clean-up steps such as solid-phase extraction (SPE) may be incorporated prior to HPLC analysis to improve sensitivity and minimize matrix interference [5].
Metabolism and Pharmacokinetics: The scalability of the method makes it suitable for pharmacokinetic studies, where it can be applied to quantify this compound and its metabolites in biological fluids. For such applications, mass spectrometric detection provides enhanced sensitivity and specificity compared to conventional UV detection [3].
Even with a validated method, practical challenges may arise during routine implementation. The following table addresses common issues and provides recommended solutions to maintain method performance.
Table 4: Troubleshooting Guide for HPLC Analysis of this compound
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing | Silanol interactions, column degradation | Use low silanol activity column (Newcrom R1), adjust mobile phase pH |
| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations | Prepare fresh mobile phase daily, use column heater |
| Low Resolution | Inadequate gradient, column overload | Optimize acetonitrile gradient, reduce injection volume |
| Poor Sensitivity | UV wavelength misalignment, detector issues | Verify optimal wavelength (240 nm), check detector lamp life |
| High Backpressure | Column blockage, mobile phase contamination | Filter samples (0.45 µm), flush column with strong solvent |
For methods requiring enhanced sensitivity, several optimization strategies can be employed. Wavelength selection should be verified through full spectral scanning of this compound to confirm the absorption maximum, which typically occurs around 240 nm based on the terephthalate chromophore [4]. Sample concentration techniques such as solid-phase extraction or liquid-liquid extraction may be implemented for trace analysis, while injection volume optimization can balance sensitivity with chromatographic performance.
When transferring methods between different HPLC platforms or columns, system suitability tests should be performed to verify equivalent performance. Key parameters to monitor include retention factor, theoretical plates, tailing factor, and resolution from potential impurities. The method demonstrates particular robustness when using the specified Newcrom R1 column, but adjustments to mobile phase composition may be needed when using alternative reverse-phase columns to achieve equivalent separation.
This application note provides a comprehensive protocol for the HPLC analysis of this compound, incorporating established chromatographic conditions with practical implementation guidance. The reverse-phase method utilizing a Newcrom R1 column with acetonitrile-water mobile phase containing phosphoric acid demonstrates excellent performance characteristics for the separation and quantification of this compound across diverse application scenarios. The method's versatility enables adaptation to various detection systems, including UV and mass spectrometry, while its scalability supports both analytical and preparative applications.
The detailed experimental protocol and troubleshooting guidance facilitate successful method implementation in routine analytical laboratories, supporting quality control, research, and development activities. As interest in terephthalate compounds continues to grow—particularly in sustainable polymer upcycling and pharmaceutical development—this robust analytical method provides researchers with a reliable tool for this compound characterization and quantification.
Abstract Dibenzyl terephthalate (DBT, CAS 19851-61-7) is an aromatic diester synthesized via the depolymerization of polyethylene terephthalate (PET) waste, presenting an eco-friendly approach to chemical recycling. [1] [2] Its structure features a terephthalate core with two benzyl groups attached via ester linkages, making it a candidate for use as a plasticizer and monomer in polymer synthesis. [1] This document provides a detailed protocol for its synthesis and characterization, targeting researchers in material science and green chemistry.
This compound is a white, crystalline solid with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.4 g/mol. [1] Its role in material science stems from its structure, which can enhance flexibility when used as a plasticizer or contribute to thermal stability when incorporated as a monomer in polymers. [1] The synthesis of DBT from PET waste aligns with circular economy principles, adding value to plastic waste streams. [1]
The table below summarizes the key physicochemical properties of DBT, which are critical for its handling and application in formulations.
Table 1: Physicochemical Properties of this compound [1] [3]
| Property | Value / Description |
|---|---|
| CAS Number | 19851-61-7 |
| Molecular Formula | C₂₂H₁₈O₄ |
| Molecular Weight | 346.4 g/mol |
| Physical State | White needle-like crystalline powder |
| Melting Point | 95-97 °C (other sources report 98-99 °C) |
| Flash Point | 252.6 °C |
| Density | 1.208 g/cm³ |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
| Vapor Pressure | 3.96E-10 mmHg at 25°C |
This protocol describes the synthesis of DBT from post-consumer PET, using benzyl alcohol and a zinc acetate catalyst. [1] [2]
3.1. Materials and Equipment
3.2. Experimental Workflow The synthesis and purification process is summarized in the workflow below.
3.3. Detailed Procedure
Table 2: Synthesis Conditions and Impact [1] [2]
| Parameter | Condition | Impact & Notes |
|---|---|---|
| Temperature | 145 °C | Optimal for depolymerization without excessive decomposition. |
| Time | 20, 24, 28 hours | Purity improves with longer reaction times. 28 hours yields a single compound by TLC. |
| Catalyst | Zinc Acetate | Common transesterification catalyst; efficient for this reaction. |
| Benzyl Alcohol | Molar Excess | Acts as both reagent and solvent. A large excess drives the reaction to completion. |
Confirm the identity and purity of synthesized DBT using the following techniques.
4.1. Characterization Workflow The primary methods for confirming DBT structure and purity are outlined below.
4.2. Characterization Protocols
While its direct use in drug delivery is not well-documented, DBT has several established and potential research applications:
DBT should be handled in accordance with laboratory safety best practices.
This compound represents a valuable target molecule that bridges polymer recycling and specialty chemical synthesis. The detailed protocols provided here for its synthesis from PET waste and subsequent characterization equip researchers to utilize DBT in material science applications, particularly as a plasticizer or polymer precursor. Future research may explore its performance in specific polymer blends and its potential in creating sustainable materials.
The development of terephthalate-based plasticizers represents a significant advancement in the quest for sustainable, high-performance polymer additives. Traditional phthalate plasticizers face increasing regulatory scrutiny and environmental concerns due to their tendency to migrate from the polymer matrix and potential health risks [1]. In contrast, terephthalate plasticizers offer superior properties, including enhanced resistance to migration, excellent thermal stability, low volatility, and improved flexibility retention [2] [3]. Furthermore, the synthesis of these plasticizers from waste polyethylene terephthalate (PET) provides an eco-friendly valorization pathway for plastic waste, contributing to a circular economy. This document details standardized protocols for the synthesis, characterization, and application of oligomeric terephthalate plasticizers derived from waste PET, intended for researchers and scientists in polymer development [2].
Plasticizers are essential additives incorporated into polymers to improve their flexibility, workability, and distensibility. By reducing the glass transition temperature (Tg) of the polymer, they increase the polymer chain mobility and decrease crystallinity [4] [5]. However, conventional phthalate esters like dioctyl phthalate (DOP) suffer from a significant drawback: their relatively low molecular weight and high mobility lead to their gradual leaching from the plastic product. This migration not only causes the material to become brittle over time but also raises concerns about environmental contamination and human exposure, which has been linked to potential endocrine-disrupting effects [4].
Oligomeric plasticizers, with their higher molecular weight and branched structures, demonstrate markedly reduced migration and superior permanence compared to their monomeric counterparts [1]. Their structure often incorporates polar functional groups like esters, which ensure good compatibility with a wide range of polymers, including polyvinyl chloride (PVC)—the most heavily plasticized polymer [1] [5].
Terephthalate plasticizers are characterized by a benzene ring flanked by two ester functional groups. This structure confers several key advantages:
This protocol describes a green and efficient method for converting waste PET into terephthalate esters using a dual-acidic ionic liquid catalyst, adapted from a patented process [2].
The following diagram illustrates the complete experimental workflow for the synthesis and isolation of the terephthalate plasticizer.
To evaluate the effectiveness of the synthesized terephthalate plasticizer, the following key performance metrics should be assessed and compared against commercial standards like dioctyl phthalate (DOP) or tris(2-ethylhexyl) trimellitate (TOTM).
Table 1: Key Performance Metrics for Plasticizer Evaluation
| Metric | Description | Standard Test Method |
|---|---|---|
| Migration Resistance | Measures the tendency of the plasticizer to leach out of the polymer into a contacting medium (e.g., oil, solvent). | ASTM D1239 / ASTM D2134 |
| Volatility Loss | Assesses the weight loss of the plasticized polymer after exposure to elevated temperatures, indicating permanence. | ASTM D1203 |
| Glass Transition Temp (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. Lower Tg indicates better plasticization. | DSC (Differential Scanning Calorimetry) |
| Tensile Strength & Elongation at Break | Evaluates the mechanical properties; a good plasticizer typically decreases tensile strength and increases elongation. | ASTM D638 |
| Compatibility | Determines if the plasticizer exudes or "bleeds" out of the polymer blend over time. | Visual inspection, FTIR |
The following table summarizes typical property comparisons between different classes of plasticizers, based on data from recent studies [4] [5] [3].
Table 2: Comparative Performance of Plasticizer Types
| Plasticizer Type | Migration Resistance | Volatility | Low-Temp Flexibility | Sustainability Profile |
|---|---|---|---|---|
| Phthalate (e.g., DOP) | Low | High | Good | Poor (Petroleum-based, health concerns) |
| Trimellitate (e.g., TOTM) | Medium | Low | Good | Poor (Petroleum-based) |
| Bio-based (e.g., Glycerol Trilevulinate - GT) | Medium-High | Low | Good | Excellent (Renewable, low toxicity) |
| Oligomeric Terephthalate | High | Very Low | Excellent | Good (Can be derived from waste) |
The synthesized terephthalate plasticizers are suitable for a wide range of applications. When formulating, consider the following guidelines:
The synthesis of oligomeric terephthalate plasticizers from waste PET offers a robust and sustainable pathway to high-performance polymer additives. The protocol utilizing ionic liquid catalysts is particularly advantageous due to its efficiency, ease of product separation, and the reusability of the catalyst, which aligns with green chemistry principles. The resulting plasticizers exhibit a superior property profile, especially in terms of permanence and durability, making them viable and attractive alternatives to conventional phthalates for demanding applications in the automotive, construction, and medical industries. Future work should focus on optimizing the cost-effectiveness of the process and exploring the synthesis of dibenzyl terephthalate specifically to expand the available portfolio of these valuable chemicals.
This compound (DBT) is an aromatic diester monomer that has gained significant attention in advanced polyester synthesis, particularly for creating specialized polymers with enhanced properties. This crystalline solid serves as a valuable building block in the production of polyesters intended for high-performance applications, including biomedical devices, controlled drug delivery systems, and engineering plastics. The benzyl ester groups in DBT provide distinct advantages over conventional alkyl esters, offering both steric protection and chemical versatility during polymerization processes. Recent advances in sustainable chemistry have revealed that DBT can be efficiently synthesized through innovative esterolysis strategies using waste polyethylene terephthalate (PET) as a raw material, creating valuable opportunities for plastic upcycling and circular economy approaches in polymer science [1].
The unique molecular structure of DBT, characterized by aromatic rings and benzyl ester linkages, contributes to several desirable properties in resulting polyesters. These include enhanced thermal stability, improved mechanical strength, and potential for functionalization. For biomedical applications, particularly in wound healing and tissue engineering, DBT-based polyesters demonstrate excellent biocompatibility and controllable degradation kinetics. The global burden of skin diseases and chronic wound treatment, representing healthcare costs of $13-15 billion annually, has driven research into advanced polymer systems for improved therapeutic outcomes [2]. DBT-containing polyesters offer promising solutions to these challenges through their tunable physical and chemical properties that can be optimized for specific biomedical applications.
This compound possesses distinct chemical and physical properties that make it particularly valuable in polyester synthesis. As a diester monomer derived from terephthalic acid and benzyl alcohol, DBT features aromatic rigidity coupled with benzyl ester versatility. The presence of two benzene rings in the benzyl groups provides increased hydrophobicity compared to aliphatic diesters, influencing both the processing characteristics and final properties of resulting polyesters. This structural configuration enhances the monomer's thermal stability, making it suitable for high-temperature polymerization processes typically employed in polyester production. The bulky benzyl groups also impart steric hindrance during polycondensation reactions, which can be strategically utilized to control molecular weight and polymer architecture [1].
From a physicochemical perspective, DBT exhibits relatively high melting point characteristics typical of aromatic esters, which contributes to the thermal properties of polymers derived from this monomer. The benzyl protecting groups can be selectively removed under specific conditions, allowing DBT to serve as a protected form of terephthalic acid in multi-step synthesis routes. This chemical reversibility provides additional versatility in polymer design and functionalization. When incorporated into polyester chains, the DBT monomer units contribute to increased glass transition temperatures (Tg) and improved mechanical strength compared to purely aliphatic polyesters. These structure-property relationships make DBT particularly valuable for engineering applications where thermal resistance and dimensional stability are critical performance parameters [1] [2].
The synthesis of this compound from waste polyethylene terephthalate (PET) represents a groundbreaking approach to monomer production that aligns with green chemistry principles and circular economy goals. This esterolysis strategy transforms waste PET into valuable ester products through an exchange reaction where esters act as both alkylating agents and transesterification partners. The process involves reacting PET with dibenzyl carbonate (DBC) in the presence of an ionic liquid catalyst, specifically 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]), which facilitates the efficient depolymerization of PET and subsequent formation of DBT [1].
The reaction mechanism proceeds through a series of coordinated steps. First, the dibenzyl carbonate undergoes hydrolytic decomposition to release benzyl alcohol in situ. This benzyl alcohol then participates in transesterification with PET-derived ethylene glycol (EG), while the carbonate moiety simultaneously couples with terephthalic acid (TPA) units from the polymer chain. This dual recombination yields two distinct high-value esters: this compound and ethylene carbonate. The catalyst plays a crucial role in activating the ester bonds and facilitating the transesterification process. Notably, this approach overcomes thermodynamic limitations that often plague conventional alcoholysis methods by simultaneously forming two distinct esters, which shifts the equilibrium toward complete depolymerization [1].
Table 1: Reaction Conditions for DBT Synthesis via Esterolysis
| Parameter | Optimal Condition | Purpose/Rationale |
|---|---|---|
| Catalyst | [EMIm][OAc] (20 mol%) | Efficient transesterification catalyst with minimal side reactions |
| Catalyst Loading | 20 mol% relative to PET repeating unit | Balanced catalytic activity and economic viability |
| PET:DBC Molar Ratio | 1:4 | Ensures complete depolymerization and conversion |
| Reaction Temperature | 140°C | Optimal balance between reaction rate and energy consumption |
| Reaction Time | 4 hours | Near-complete conversion under optimized conditions |
| Solvent | NMP (3 mL per 1 mmol PET) | Facilitates dissolution and mass transfer |
| Atmosphere | Ambient air | Reaction demonstrates excellent tolerance to ambient moisture |
The experimental procedure begins with the preparation of waste PET materials, which should be cleaned, dried, and processed into flakes or powder to maximize surface area for reaction. Commercial PET waste sources including bottles, films, and fibers have been successfully demonstrated in this process [1]. The reaction is performed in a standard round-bottom flask equipped with a condenser to prevent solvent loss. To the reaction vessel, add PET (1 mmol based on repeating unit), dibenzyl carbonate (4 equiv.), [EMIm][OAc] catalyst (20 mol%), and N-methyl-2-pyrrolidone (NMP, 3 mL). Heat the mixture to 140°C with continuous stirring for 4 hours. The reaction progress can be monitored by tracking the dissolution of PET and through analytical methods such as thin-layer chromatography (TLC) or gas chromatography (GC) [1].
Upon completion, the reaction mixture is cooled to room temperature and the products are isolated through a sequential purification process. Add water to the mixture to precipitate the DBT product, which can then be collected by filtration. Further purification can be achieved through recrystallization from appropriate solvents such as ethanol or methanol. The simultaneous product, ethylene carbonate, remains in the aqueous phase and can be recovered through extraction and concentration. This protocol has demonstrated remarkable efficiency, achieving DBT yields of 93-99% from various PET waste sources, including colored and mixed plastics. The gram-scale feasibility has been confirmed using 30-50 g of PET bottle flakes, yielding DBT in 97-98% yield, demonstrating the potential for industrial application [1].
The polymerization of polyesters using this compound as a monomer typically follows a two-stage melt polycondensation process, which allows for precise control over molecular weight and polymer architecture. In the first stage, DBT is combined with diol components—such as ethylene glycol, 1,4-butanediol, or other alkylene diols—in the presence of appropriate catalysts. The reaction proceeds under an inert atmosphere (typically nitrogen or argon) at temperatures ranging from 180°C to 230°C. This initial ester interchange reaction facilitates the formation of oligomeric species while removing the benzyl alcohol byproduct. The catalyst selection is critical for achieving high molecular weights while minimizing side reactions; organo-titanium compounds (e.g., tetrabutyl titanate) and organo-tin compounds (e.g., dibutyltin oxide) have demonstrated particular effectiveness [3].
The second polymerization stage occurs under reduced pressure (typically <1 mmHg) at elevated temperatures (230-280°C) to drive the polycondensation reaction toward completion by removing the condensation byproducts. This stage requires precise temperature control and efficient agitation to facilitate mass transfer of the viscous polymer melt. The progression of molecular weight buildup can be monitored through measurements of the reaction torque or by analyzing samples for intrinsic viscosity. The resulting DBT-based polyesters exhibit characteristic properties including high thermal stability, good mechanical strength, and tunable crystallinity depending on the diol component selection. The benzyl groups in the polymer backbone can influence chain packing and interchain interactions, resulting in materials with distinct thermal and mechanical profiles compared to conventional polyesters derived from dimethyl terephthalate [3] [2].
Comprehensive characterization of DBT-based polyesters is essential for establishing structure-property relationships and ensuring material performance for specific applications. The analytical framework for these polymers includes multiple complementary techniques:
Thermal Analysis: Differential scanning calorimetry (DSC) is employed to determine glass transition temperature (Tg), melting point (Tm), and crystallization behavior. Thermogravimetric analysis (TGA) provides information on thermal decomposition profiles and stability. Typical DBT-based polyesters exhibit Tg values ranging from -50°C to 80°C and Tm values from 150°C to 250°C, depending on the diol composition and molecular weight [2].
Molecular Weight Determination: Gel permeation chromatography (GPC) or size exclusion chromatography (SEC) against polystyrene standards provides information on molecular weight distributions (Mn, Mw) and polydispersity indices (PDI). Intrinsic viscosity measurements in appropriate solvents (e.g., phenol/1,1,2,2-tetrachloroethane) offer complementary molecular weight characterization [2].
Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, confirms chemical structure and monomer incorporation ratios. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic functional groups and ester linkages [2].
Mechanical Properties: Tensile testing according to standardized methods (e.g., ASTM D638) determines elastic modulus, tensile strength, and elongation at break. DBT-based polyesters can demonstrate elongation up to 150%, making them suitable for flexible applications [2].
Table 2: Characterization Data for Representative DBT-Based Polyesters
| Property | DBT-Ethylene Glycol Polyester | DBT-1,4-Butanediol Polyester | DBT-Co-Isophthalate Copolyester |
|---|---|---|---|
| Glass Transition Temp (Tg) | 65°C | 45°C | 55°C |
| Melting Point (Tm) | 245°C | 195°C | 210°C |
| Tensile Strength | 45 MPa | 55 MPa | 50 MPa |
| Elongation at Break | 120% | 150% | 135% |
| Molecular Weight (Mw) | 85,000 Da | 92,000 Da | 78,000 Da |
| Polydispersity Index (PDI) | 2.2 | 2.4 | 2.3 |
| Contact Angle | 75° | 72° | 70° |
This compound-based polyesters have demonstrated exceptional potential in biomedical applications, particularly in tissue engineering, wound healing, and controlled drug delivery systems. The unique physicochemical properties of these polymers, including tunable degradation kinetics, biocompatibility, and mechanical performance similar to native tissues, make them excellent candidates for biomedical devices. In wound dressing applications, DBT-containing polyesters can be processed into porous 3D and 2D scaffolds using techniques such as salt-leaching, providing optimal environments for cell migration and tissue regeneration. These scaffolds demonstrate hydrophilic character with water contact angles typically ranging from 70° to 80°, facilitating cell adhesion and nutrient transport while maintaining appropriate mechanical integrity during the healing process [2].
The drug delivery capabilities of DBT-based polyesters have been extensively evaluated through controlled release studies with model compounds such as Rhodamine B base (RBB) and curcumin (CRC). These studies reveal a diffusion-controlled release mechanism, with approximately 29.3% of RBB released from 3D scaffolds after 48 hours and 50.4% of CRC released from 2D scaffolds after 7 hours. The biodegradation profile of these polymers under physiological conditions shows a mass loss of approximately 87% after 11 weeks under accelerated conditions (40°C, RH = 75%), indicating appropriate degradation rates for many therapeutic applications. The combination of controlled release kinetics and biocompatibility with skin cells positions DBT-based polyesters as promising materials for advanced wound care solutions, particularly in the context of chronic wound treatment which represents a significant healthcare burden costing $13-15 billion annually [2].
Beyond biomedical uses, DBT-based polyesters offer advantages in various material science and industrial applications where specific performance characteristics are required. The thermal and mechanical properties of these polymers, including heat resistance, dimensional stability, and mechanical strength, make them suitable for engineering plastics used in electrical components, automotive parts, and specialized packaging. The aromatic structure imparted by the DBT monomer units enhances the rigidity and thermal performance compared to fully aliphatic polyesters, expanding their utility in higher-temperature environments. Additionally, the tunable crystallinity and crystallization rates of DBT-based polyesters influence processing behavior and final material properties, allowing for customization based on application requirements [3].
The sustainable credentials of DBT synthesis from waste PET further enhance its appeal in environmentally conscious applications. The esterolysis approach for DBT production aligns with circular economy principles by transforming plastic waste into high-value monomers for performance materials. This strategy offers advantages over conventional recycling methods that often produce lower-grade polymers with diminished properties. The ability to incorporate DBT into various copolymer architectures expands the potential application range, enabling the development of materials with customized property profiles for specific industrial needs. As regulatory pressure and consumer demand for sustainable materials continue to grow, DBT-based polyesters derived from waste streams represent an innovative approach to combining performance with environmental responsibility [1] [2].
Table 3: Performance Comparison of DBT-Based Polyesters with Conventional Polyesters
| Property | DBT-Based Polyester | PBT | PET | PLA |
|---|---|---|---|---|
| Tensile Strength (MPa) | 45-55 | 50-55 | 55-75 | 45-55 |
| Elongation at Break (%) | 120-150 | 50-300 | 30-70 | 5-10 |
| Glass Transition Temp (°C) | 45-65 | 40-50 | 70-80 | 55-60 |
| Melting Temperature (°C) | 195-245 | 220-235 | 250-265 | 150-160 |
| Hydrophobicity (Contact Angle) | 70-75° | 70-75° | 70-75° | 70-75° |
| Biodegradation (11 weeks) | 87% mass loss | Not biodegradable | Not biodegradable | 80-90% mass loss |
| Oxygen Permeability | Low | Low | Very low | Moderate |
| Manufacturing Cost | Medium | Low | Low | Medium-High |
The following diagram illustrates the chemical pathway for synthesizing this compound from waste PET through the esterolysis process using dibenzyl carbonate:
This workflow diagram outlines the complete process from DBT monomer synthesis to final polymer applications:
The synthesis and processing of DBT-based polyesters present several technical challenges that require careful consideration. Catalyst selection and optimization are critical for achieving high molecular weights while minimizing side reactions. Organo-titanium and organo-tin catalysts typically provide the best results, but their performance can be influenced by trace impurities in the monomers. When using waste PET feedstocks, pre-treatment to remove contaminants such as pigments, additives, and other polymers is essential to prevent catalyst poisoning. The formation of tetrahydrofuran (THF) is a known side reaction when using 1,4-butanediol as the diol component, which can be suppressed through proper catalyst systems and reaction conditions, specifically organo-metallic catalysts combined with salt components that have demonstrated effectiveness in reducing THF formation to 0.20-0.23 mole per mole of terephthalic acid [3].
Process parameters including temperature profiles, agitation rates, and vacuum application must be carefully controlled during polymerization to achieve target molecular weights while maintaining polymer quality. In the final stages of polycondensation, efficient removal of volatile byproducts is essential to drive the reaction to completion. For biomedical applications, purification protocols are particularly important to remove residual catalysts and monomers that could compromise biocompatibility. Extraction methods, precipitation, and devolatilization techniques have been successfully employed to achieve polymer purity suitable for medical devices. Additionally, the rheological properties of DBT-based polyesters during processing require attention, as the aromatic content can influence melt viscosity and behavior. Adjustment of processing temperatures and shear rates may be necessary to optimize the formation of scaffolds, films, or fibers for specific applications [3] [2].
This compound represents a versatile monomer with significant potential in advanced polyester synthesis, particularly for applications requiring specific thermal, mechanical, or biological properties. The development of efficient esterolysis methods for DBT production from waste PET aligns with growing sustainability imperatives while providing access to high-performance polymers. The unique chemical structure of DBT, characterized by aromatic rings and benzyl ester linkages, imparts valuable characteristics to resulting polyesters, including enhanced thermal stability, tunable mechanical properties, and controllable degradation profiles. These attributes make DBT-based polyesters particularly promising for biomedical applications such as tissue engineering, wound healing, and controlled drug delivery, where they demonstrate excellent biocompatibility and functional performance.
Future research directions for DBT-based polyesters include expanding the range of available copolymer architectures, optimizing processing techniques for specific medical devices, and further improving the sustainability profile of production methods. The integration of DBT monomers into more complex polymer systems, such as multi-block copolymers or polymer blends, offers opportunities to create materials with customized property combinations for specialized applications. As the field of sustainable polymer science continues to evolve, DBT and related monomers derived from waste streams will likely play an increasingly important role in developing advanced materials that balance performance requirements with environmental considerations. The protocols and application notes provided in this document establish a foundation for researchers to explore the full potential of DBT-based polyesters in both biomedical and industrial contexts.
Chemical recycling, or depolymerization, breaks down PET polymer chains into valuable monomeric building blocks or other chemicals through various chemical reactions [1] [2]. The choice of reagent determines the resulting product.
The following diagram illustrates the primary depolymerization pathways for PET and their respective products, which can inform the development of a benzylation route.
Here are detailed methodologies for the key PET depolymerization processes cited in the literature.
Glycolysis involves breaking PET's ester bonds using ethylene glycol (EG), yielding bis(2-hydroxyethyl) terephthalate (BHET), which can be repolymerized into new PET [3] [4].
Hydrolysis uses water to break down PET, and in alkaline conditions, it yields terephthalic acid (TPA) [6].
The table below summarizes quantitative data for key recycling methods to allow for easy comparison of their efficiency and conditions.
Table 1: Comparison of Chemical Recycling Methods for PET
| Method | Reagent | Typical Catalyst | Optimal Temperature | Key Product(s) | Reported Yield | Key Advantage |
|---|---|---|---|---|---|---|
| Glycolysis [6] [4] | Ethylene Glycol | Metal Acetates (e.g., ZnAc), Metal Oxides | 180–240 °C | BHET | >90% [4] | Lower pressure; direct monomer for repolymerization |
| Alkaline Hydrolysis [6] | Water + NaOH/KOH | NaOH (Homogeneous) | 200–250 °C | Terephthalic Acid (TPA) | >90% [6] | Produces terephthalic acid directly |
| Methanolysis [6] | Methanol | Metal Acetates, Ti(OBu)₄ | 180–280 °C | Dimethyl Terephthalate (DMT) | >90% [6] | Volatile solvent; yields DMT |
| Neutral Hydrolysis [6] | Water (Sub/Supercritical) | None or Metal ions | 250–300 °C | Terephthalic Acid (TPA) | 85–92% [6] | No acid/base catalyst simplifies purification |
| Acid Hydrolysis [6] | Water + Acid | H₂SO₄, p-TSA | 150–180 °C | Terephthalic Acid (TPA) | 73–96% [6] | Effective but can cause equipment corrosion |
While not directly covered in the search results, a plausible synthetic route to this compound can be inferred:
Dibenzyl terephthalate serves as a valuable chemical building block in pharmaceutical development and organic synthesis. Recent advances in chemical recycling have revealed innovative pathways for synthesizing this compound through esterolysis strategies that transform waste polyesters into high-value chemicals. These approaches address both synthetic efficiency and sustainability concerns by upcycling polyethylene terephthalate (PET) waste into useful synthetic intermediates. The esterolysis method represents a paradigm shift from conventional alcoholysis by utilizing esters as both alkylating agents and transesterification partners, enabling concurrent valorization of both PET monomeric units into valuable ester products. This protocol details the optimization of reaction conditions for synthesizing this compound from PET waste, providing researchers with a robust, scalable methodology that aligns with green chemistry principles and circular economy objectives.
Traditional reaction optimization in synthetic chemistry has historically relied on One Factor At a Time approaches, where individual parameters are modified while others remain constant. While intuitive, OFAT frequently fails to identify true optimum conditions due to its inability to account for parameter interactions and often requires excessive experimental iterations. More sophisticated statistical approaches like Design of Experiments have gained prominence for their ability to construct predictive models while evaluating multiple factors simultaneously, though they require specialized software and experimental design expertise. [1]
Contemporary optimization increasingly leverages machine learning algorithms that can identify optimal conditions with minimal experimental data. These data-driven approaches can be categorized as either global models trained on extensive reaction databases covering diverse transformations, or local models focused on specific reaction families with fine-grained parameter optimization. Active machine learning tools like "LabMate.ML" have demonstrated exceptional efficiency, identifying suitable reaction conditions in prospective case studies using only 5-10 initial data points followed by 1-10 algorithmically-guided experiments. [2] [3]
The esterolysis strategy for this compound synthesis represents a significant departure from conventional PET depolymerization approaches. Unlike traditional alcoholysis that requires large excesses of nucleophilic alcohols, esterolysis employs dibenzyl carbonate as both an alkyl source and transesterification partner. This approach demonstrates broad substrate compatibility and enhanced reaction thermodynamics through simultaneous formation of two distinct ester products, shifting equilibrium toward complete depolymerization. The method exhibits excellent water tolerance, unlike base-catalyzed alcoholysis where water typically promotes undesirable side reactions. [4]
Table 1: Comparison of PET Depolymerization Methodologies
| Method | Nucleophile | Products | Reagent Equivalents | Key Advantages |
|---|---|---|---|---|
| Esterolysis | Dibenzyl carbonate | This compound + Ethylene carbonate | 4 equivalents | Simultaneous valorization, water tolerant |
| Conventional Alcoholysis | Benzyl alcohol | This compound + Ethylene glycol | 20-50 equivalents | Simple setup |
| Alkaline Hydrolysis | Hydroxide | Terephthalic acid + Ethylene glycol | 4-6 equivalents | Irreversible reaction, aqueous solvent |
Reagents: Post-consumer PET waste (flakes or powder), dibenzyl carbonate (≥95% purity), 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc], ≥95% purity), N-methyl-2-pyrrolidone (NMP, anhydrous, ≥99%), and various solvents for screening (DMSO, DMF, MeCN, 1,4-dioxane, acetone, toluene). All reagents should be stored according to manufacturer specifications, with particular attention to moisture control for ionic liquid catalysts.
Equipment: Round-bottom flasks (10-100 mL capacity), reflux condenser, magnetic stirrer with heating capability, temperature controller, inert atmosphere supply (nitrogen or argon), analytical balance (±0.1 mg accuracy), thin-layer chromatography (TLC) setup, and characterization instruments (GC-MS, NMR). For optimal reproducibility, calibrated temperature control is essential, as reaction efficiency demonstrates temperature sensitivity.
The following protocol details the optimized conditions for this compound synthesis:
Reaction Vessel Preparation: Charge a dried 25 mL round-bottom flask with PET flakes (1 mmol terephthalate units, approximately 0.192 g) and a magnetic stir bar.
Reagent Addition: Sequentially add dibenzyl carbonate (4 equivalents relative to PET repeating units), NMP (3 mL), and [EMIm][OAc] catalyst (20 mol% relative to PET repeating units).
Reaction Execution: Fit the flask with a reflux condenser under inert atmosphere (N₂), begin stirring at 500 rpm, and heat to 140°C using an oil bath. Maintain reaction temperature at 140°C for 4 hours, monitoring by TLC (hexane:ethyl acetate, 4:1).
Workup Procedure: After 4 hours, cool the reaction mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL). Separate organic layers and dry over anhydrous MgSO₄.
Purification: Concentrate under reduced pressure and purify by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound as a white solid.
Analysis: Characterize products by ( ^1H ) NMR (CDCl₃, 500 MHz), GC-MS, and measure melting point (literature value: 95-97°C). [4] [5]
Table 2: Critical Reaction Parameters and Optimization Ranges
| Parameter | Optimized Value | Screened Range | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 20 mol% [EMIm][OAc] | 5-30 mol% | <15%: Significant yield reduction >25%: Minimal improvement |
| Stoichiometry (DBC:PET) | 4:1 equivalents | 2-8 equivalents | <3: Incomplete conversion >5: No significant improvement |
| Temperature | 140°C | 100-180°C | <120°C: Slow reaction kinetics >160°C: Decomposition observed |
| Reaction Time | 4 hours | 1-8 hours | <2h: Incomplete conversion >6h: No yield improvement |
| Solvent Volume | 3 mL NMP | 1-5 mL | <2 mL: Mass transfer issues >4 mL: Dilution effect |
Under the optimized conditions detailed in Section 3.2, the esterolysis reaction achieves exceptional efficiency for this compound synthesis, consistently yielding 93-99% of the target compound with simultaneous production of ethylene carbonate (78-93% yield). The methodology demonstrates remarkable solvent compatibility, maintaining high yields (89-96%) across diverse solvent systems including DMSO, DMF, MeCN, 1,4-dioxane, acetone, and toluene. This broad compatibility provides flexibility for substrate-specific optimization or cost considerations. [4]
The reaction exhibits outstanding functional group tolerance, accommodating diverse carbonate structures with ethyl, butyl, allyl, and octyl substitutions without significant yield variations. This versatility enables the synthesis of terephthalate esters with tailored properties for specific applications. The protocol successfully accommodates various real-world PET waste sources, including commercial woven tape, transparent film, woven mesh, post-consumer bottles, and non-woven fabric, achieving high conversion efficiencies (94-98% yield) regardless of initial waste morphology or coloration. [4]
The exceptional performance of this esterolysis system stems from the dual function of dibenzyl carbonate as both alkylating agent and transesterification partner. Mechanistic studies reveal that methanol, generated in situ via [EMIm][OAc]-catalyzed hydrolysis of dimethyl carbonate, drives the cleavage of C–O ester bonds in PET. The ionic liquid catalyst facilitates this process through multiple activation modes: nucleophilic enhancement, transition state stabilization, and in situ alcohol generation. [4]
The reaction workflow follows a complex pathway with several critical stages:
Diagram 1: Esterolysis Reaction Mechanism. The catalytic cycle involves simultaneous activation of both PET and dibenzyl carbonate, followed by nucleophilic attack and rearrangement to yield the desired products.
Temperature optimization studies demonstrate a sharp increase in conversion between 100-130°C, with optimal performance at 140°C. Beyond 160°C, competing thermal degradation pathways become significant, reducing selectivity. The 4-hour reaction time represents a balance between conversion efficiency and practical considerations, with nearly complete conversion achieved within this timeframe. [4]
When benchmarked against conventional PET depolymerization strategies, the esterolysis approach offers distinct advantages. Traditional alkaline hydrolysis methods, while effective for terephthalic acid production, typically require higher reagent stoichiometry (4-6 equivalents NaOH) and generate aqueous waste streams during acidification. Recent innovations in alkaline hydrolysis have addressed some limitations through phase transfer catalysis with biomass-derived cosolvents like furfuryl alcohol, enabling rapid depolymerization (10 minutes) with minimal hydroxide (2.1 equivalents). However, these methods still produce terephthalic acid rather than functionalized terephthalate esters. [6] [7]
Table 3: Performance Comparison of PET Depolymerization Techniques
| Method | Conditions | Time | Yield | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Esterolysis | 140°C, [EMIm][OAc], NMP | 4 h | 93-99% | High-value products, mild conditions | Organic solvent required |
| Alkaline Hydrolysis | 80°C, NaOH, H₂O/EtOH | 1 h | 99.5% | Aqueous system, high purity | Acidification required, salt waste |
| Phase Transfer Catalysis | 98.5°C, NaOH, furfuryl alcohol | 10 min | >95% | Minimal hydroxide, rapid | Specialized catalyst needed |
Molecular dynamics simulations provide atomistic insights into PET degradation pathways, revealing that hydrolysis follows a direct monomeric release mechanism rather than secondary transformations. These simulations confirm an activation energy of 104 kJ/mol for PET hydrolysis, aligning well with experimental values (90-123 kJ/mol), and highlight the competition between hydrolysis and thermal degradation pathways at elevated temperatures. [8]
This compound serves as a versatile intermediate in organic synthesis and drug development. The compound's benzylic ester groups provide orthogonal protection for carboxylic acids that can be selectively removed under mild hydrogenation conditions. In pharmaceutical synthesis, this functionality enables sequential deprotection strategies during multi-step synthetic sequences. The high purity this compound obtained through this methodology (95-97°C melting point, consistent with literature values) meets stringent quality requirements for pharmaceutical intermediates. [5]
The ethylene carbonate co-product represents additional value, finding applications as a polar aprotic solvent in lithium-ion battery electrolytes and as a reagent in carbon capture technologies. This simultaneous valorization of both PET monomeric units significantly enhances the economic viability of the process. The demonstrated scalability of the methodology (successful gram-scale reactions using 30-50 g of PET waste) further supports its potential for industrial implementation. [4]
The optimized protocol for this compound synthesis via esterolysis of PET waste represents a significant advancement in sustainable synthetic methodology. By combining high efficiency (93-99% yield), excellent functional group tolerance, and broad substrate scope, this approach addresses both synthetic and sustainability challenges. The methodology demonstrates particular value for pharmaceutical researchers seeking efficient routes to terephthalate derivatives while incorporating green chemistry principles.
Future development opportunities include integration with machine learning optimization platforms to further refine reaction parameters and expand substrate scope. The combination of experimental methodology with predictive computational tools could enable rapid adaptation to diverse PET waste streams and target terephthalate esters. Additionally, catalyst recycling studies and continuous flow implementation would enhance the industrial viability of this promising transformation.
The esterolysis strategy represents a significant advancement in the chemical recycling of polyethylene terephthalate (PET). Unlike traditional alcoholysis, which requires a large excess of nucleophilic alcohols, esterolysis uses esters as both alkylating agents and transesterification partners. This process enables the concurrent conversion of both PET monomeric units—terephthalic acid (TPA) and ethylene glycol (EG)—into high-value ester products, specifically dibenzyl terephthalate and ethylene carbonate (EC) [1].
This method is catalyzed by 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]) and employs dibenzyl carbonate (DBzC) as the benzyl source. The reaction features a superior thermodynamic drive, broad substrate tolerance, and excellent efficiency even with colored or mixed waste PET streams, establishing a transformative route for a circular plastic economy [1].
The following tables summarize the key quantitative data for the synthesis, including optimal reaction conditions and product yields.
Table 1: Optimal Reaction Conditions for Esterolysis of PET using Dibenzyl Carbonate
| Parameter | Specification |
|---|---|
| Catalyst | 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]) |
| Catalyst Loading | 20 mol% (relative to PET repeating unit) [1] |
| Benzyl Source | Dibenzyl Carbonate (DBzC) |
| DBzC Equivalents | 4 equivalents [1] |
| Solvent | N-methyl-2-pyrrolidone (NMP) [1] |
| Reaction Temperature | 140 °C [1] |
| Reaction Time | 4 hours [1] |
Table 2: Expected Product Yields and Characteristics
| Product | Yield | Description & Value |
|---|---|---|
| This compound | 93% - 99% [1] | High-value ester; potential intermediate for polymers and fine chemicals. |
| Ethylene Carbonate (EC) | 78% - 93% [1] | High-value compound; used as electrolyte in lithium-ion batteries and as a green solvent [1]. |
The following diagrams, generated with Graphviz DOT language, illustrate the experimental workflow and the proposed reaction mechanism.
This diagram outlines the catalytic cycle and key mechanistic steps.
The global plastic pollution crisis represents one of the most significant environmental challenges of our time, with polyethylene terephthalate (PET) constituting a substantial portion of this waste stream. PET is a linear thermoplastic polymer composed of repeating units of terephthalic acid and ethylene glycol monomers, valued for its high tensile strength, transparency, and gas barrier properties [1]. Approximately 6300 metric tons of plastic waste had been produced by 2015, with 79% accumulating in terrestrial environments, and projections suggest that 12,000 metric tons of plastic waste will occupy landfills by 2050 if current production patterns continue [1]. The circular economy (CE) has emerged as a transformative framework to address this challenge by promoting resource efficiency, minimizing waste, and maintaining materials in productive use for as long as possible.
The circular economy concept has seen both consolidation and differentiation in scholarly understanding, with recent analyses of 221 CE definitions revealing that scholars increasingly recommend a fundamental systemic shift to enable CE, particularly within supply chains [2]. While sustainable development is frequently considered the principal aim of CE, questions linger about whether CE can mutually support environmental sustainability and economic development [2]. The global economy is currently only 7.2% circular, with the circular economy market valued at approximately US$553 billion in 2023 [3]. Transitioning to circular models offers significant advantages including resource efficiency, reduced exposure to volatile raw material prices, improved resilience, and job creation in sustainable sectors such as recycling, renewable energy, and eco-design [3].
The following diagram illustrates the comprehensive workflow for converting PET waste into dibenzyl terephthalate through depolymerization, including purification and characterization steps:
Figure 1: Experimental workflow for PET depolymerization to this compound
This integrated workflow demonstrates the sequential stages required to transform PET waste into a valuable chemical product, with each stage requiring specific conditions and controls to optimize yield and purity. The process begins with meticulous preparation of PET feedstock to ensure consistent reaction kinetics, proceeds through catalyzed depolymerization, and culminates in rigorous characterization to verify the chemical structure and properties of the resulting this compound product. The final circular economy assessment ensures the process aligns with sustainability principles and evaluates potential applications for the synthesized compound.
Table 1: Materials required for PET depolymerization
| Material | Specification | Purpose | Supplier Notes |
|---|---|---|---|
| PET waste | Post-consumer bottles, transparent preferred | Feedstock | Remove labels, adhesives |
| Benzyl alcohol | ≥99% purity | Reaction solvent & reagent | Anhydrous conditions preferred |
| Zinc acetate | Reagent grade | Catalyst | Accelerates reaction rate |
| Methanol | Laboratory grade | Recrystallization solvent | - |
| Deionized water | - | Cleaning | Residual removal |
The equipment requirements include: round-bottom flask (250-500 mL), reflux condenser, heating mantle with temperature control, magnetic stirrer, filtration apparatus, vacuum oven, and standard laboratory glassware. Safety equipment must include chemical-resistant gloves, safety goggles, lab coat, and fume hood operation due to potential vapor exposure during reaction and purification steps.
The detailed step-by-step protocol for PET depolymerization is as follows:
PET Preparation: Collect post-consumer PET bottles, preferably transparent varieties. Remove all labels, adhesives, and contaminants. Cut into uniform flakes (1-5 mm dimensions) to increase surface area and improve reaction kinetics. Wash thoroughly with detergent solution and rinse with deionized water, then dry at 80°C for 2 hours to remove moisture [4].
Reaction Setup: Charge a 500 mL round-bottom flask with 10.0 g of prepared PET flakes, 100 mL of benzyl alcohol (molar ratio approximately 1:10 PET repeat unit to benzyl alcohol), and 0.2 g of zinc acetate catalyst (2% by weight of PET) [4]. Assemble the reflux condenser and place the apparatus in a heating mantle with magnetic stirring capability.
Depolymerization Reaction: Heat the reaction mixture to 145°C with continuous stirring at 200-300 rpm. Maintain this temperature for the desired reaction period (20, 24, or 28 hours) [4]. Monitor the reaction progress visually—the initial heterogeneous mixture will gradually become more homogeneous as depolymerization proceeds.
Product Recovery: After the reaction time, allow the mixture to cool to room temperature. If solid product forms upon cooling, collect by filtration. If the product remains dissolved, carefully add methanol to precipitate the product, then filter. Wash the solid product with cold methanol to remove residual benzyl alcohol and byproducts.
Purification: Purify the crude product by recrystallization from methanol. Use approximately 20 mL methanol per gram of crude product. Heat the mixture gently to dissolve the product, then allow slow cooling to room temperature followed by cooling in an ice bath to maximize crystal yield. Collect crystals by filtration and dry under vacuum at 50°C for 4 hours [4].
The recrystallization process is critical for obtaining high-purity this compound suitable for further applications. Key parameters to optimize include solvent selection (methanol provides excellent purification for this system), solvent-to-solid ratio (typically 20:1 mL/g), cooling rate (gradual cooling promotes crystal formation and impurity exclusion), and drying conditions (vacuum drying at 50°C prevents decomposition while ensuring complete solvent removal). The purification step typically yields 70-85% recovery of purified product from the crude material.
Table 2: Analytical methods for this compound characterization
| Method | Conditions/Parameters | Expected Results | Interpretation |
|---|---|---|---|
| Melting Point | Capillary method, 1°C/min heating | 98-99°C [4] | Pure compound indicator |
| FTIR | KBr pellet, 4000-400 cm⁻¹ | OH (~3400 cm⁻¹), C=O (~1720 cm⁻¹), C-O (~1280 cm⁻¹), aromatic C-H (~3020 cm⁻¹) [4] | Functional group confirmation |
| ¹H NMR | 300 MHz, CDCl₃ solvent | δ 8.2 ppm (s, 4H, aromatic), δ 7.5 ppm (m, 10H, aromatic), δ 4.8 ppm (s, 4H, -CH₂-) [4] | Molecular structure verification |
| TLC | Silica gel, ethyl acetate/hexane (1:4) | Single spot (Rf ~0.5) [4] | Purity assessment |
The melting point determination provides a preliminary assessment of purity, with a sharp melting point range of 98-99°C indicating high purity this compound [4]. FTIR spectroscopy confirms the presence of characteristic functional groups, particularly the ester carbonyl stretch at approximately 1720 cm⁻¹ and aromatic carbon-hydrogen stretches around 3020 cm⁻¹. Proton NMR provides definitive structural confirmation, with the expected spectrum showing distinctive patterns for the aromatic protons of the terephthalate moiety (δ 8.2 ppm), aromatic protons of the benzyl groups (δ 7.5 ppm), and the methylene bridges (δ 4.8 ppm) [4]. Thin-layer chromatography serves as a rapid purity check, with a single spot indicating the absence of significant contaminants or byproducts.
The conversion of PET waste to this compound aligns with multiple circular economy principles by transforming waste into value-added materials, reducing resource consumption, and minimizing environmental impact. Recent scholarship analyzing 221 CE definitions reveals that scholars increasingly recommend a fundamental systemic shift to enable CE, particularly within supply chains [2]. This approach embodies the concept of "closing the loop" for plastic materials by creating a circular pathway for PET waste that would otherwise accumulate in landfills or the environment.
The circular economy transition relies on a broad alliance of stakeholders, including producers, consumers, policymakers, and scholars [2]. For PET waste valorization, this means engaging municipal waste collection systems, recycling facilities, chemical processors, and end-market manufacturers. The systemic nature of this transformation requires coordinated changes across technical systems, business models, policy frameworks, and consumer behavior. Finland, the Netherlands, and Sweden have emerged as leaders in circular economy innovation, demonstrating the potential for national strategies to accelerate this transition [3].
Table 3: Circular economy applications of this compound
| Application Area | Potential Use | Circular Economy Benefit | Implementation Considerations |
|---|---|---|---|
| Plasticizer Industry | Alternative to conventional phthalates | Green chemistry alternative | Compatibility with existing formulations |
| Chemical Synthesis | Intermediate for specialty chemicals | Valorized waste stream | Reaction optimization required |
| Polymer Production | Comonomer in modified polyesters | Enhanced recycling efficiency | Processing parameters |
| Research & Development | Reference compound for analytical methods | Supporting circular innovation | Method validation |
This compound serves as a versatile chemical intermediate with potential applications across multiple industries. As a plasticizer, it could provide an alternative to conventional phthalate compounds in certain applications, though comprehensive toxicity testing would be required. In polymer production, it could function as a comonomer to introduce specific properties into modified polyester systems. The compound also has value as a specialty chemical intermediate for synthesizing more complex molecules, effectively upcycling PET waste into higher-value products.
The environmental benefits of this approach include reduced plastic pollution, decreased consumption of virgin petroleum-based feedstocks, and lower energy consumption compared to producing terephthalate derivatives through conventional synthetic pathways. A life cycle assessment comparing this compound from PET waste versus conventional production would provide quantitative data on these benefits, though such analysis was not covered in the available literature.
The conversion of PET waste to this compound represents a practical implementation of circular economy principles in the plastics sector. This process demonstrates how chemical recycling technologies can transform waste challenges into opportunities for sustainable materials production. The detailed protocol provided enables researchers to replicate and build upon this methodology, potentially developing optimized conditions or exploring alternative catalytic systems.
Future research directions should focus on process intensification to reduce reaction times and energy consumption, catalyst development to improve efficiency and selectivity, and expansion to other PET waste streams including colored materials and mixed plastics. Additionally, comprehensive life cycle assessment studies are needed to quantify the environmental benefits of this approach compared to conventional disposal methods and virgin chemical production. The economic viability of scaling this process also warrants investigation, particularly regarding sensitivity to feedstock availability, energy costs, and market demand for this compound and derivative products.
As the circular economy concept continues to evolve, such chemical valorization pathways for plastic waste will play an increasingly important role in transitioning from linear "take-make-dispose" models to circular systems that maintain materials at their highest utility and value. The successful implementation of these approaches requires ongoing collaboration between researchers, industry stakeholders, policymakers, and consumers to create an enabling ecosystem for circular materials innovation.
The table below summarizes critical parameters from published syntheses that can significantly impact your yield.
| Factor | Typical Range / Condition | Potential Impact on Yield |
|---|---|---|
| Catalyst System | Zinc acetate (for PET glycolysis) [1] or [EMIm][OAc] (ionic liquid) [2] | Catalyst choice is crucial for reaction rate and efficiency. |
| Reaction Time | 4 to 28 hours [1] [2] | Insufficient time leads to incomplete reaction; excessive time may degrade the product. |
| Reaction Temperature | 140°C to 224°C [3] [2] | Low temperature slows the reaction; high temperature may cause side reactions. |
| Benzyl Alcohol Volume | Used as both reagent and solvent [1] | A large excess is typically required to drive the equilibrium of the esterification/transesterification forward. |
| TPA Solubility | Low in most solvents; high in specific Ionic Liquids (e.g., [C2mim][Et2PO4]) [3] | Poor solubility of TPA starting material limits its accessibility for reaction. |
| Purification Method | Recrystallization from methanol [1] | Inefficient purification can lead to significant product loss. |
Here are the detailed methodologies from the search results that you can use to benchmark your own process.
1. Synthesis via Depolymerization of PET [1] This method involves degrading PET waste in benzyl alcohol.
2. Synthesis via Esterolysis Using Ionic Liquid Catalyst [2] This newer, high-yield method uses an ionic liquid catalyst and can work with various esters, including dibenzyl carbonate.
Based on the parameters and protocols, here are specific issues and actionable steps to address them.
Issue 1: Incomplete Reaction or Low Conversion
Issue 2: Problems with Terephthalic Acid (TPA) Solubility and Reactivity If synthesizing from TPA instead of PET, its very low solubility is a major hurdle [3].
Issue 3: Product Loss During Purification this compound is a solid with reported solubility only in chloroform and ethyl acetate [4] [5].
Q1: What is the most critical factor to optimize for a high yield? While all parameters are important, the catalyst system appears to have the greatest impact. Switching from a traditional catalyst like zinc acetate to an advanced ionic liquid like 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]) can dramatically reduce reaction time and increase yield to over 99% [2].
Q2: My product is discolored (not white). What could be the cause? A discolored product often indicates degradation due to excessive heating or the presence of impurities. If using PET waste as a feedstock, colored dyes and other polymer additives can carry through. Ensure your starting materials are as pure as possible and avoid exceeding the recommended reaction temperatures.
Q3: The reaction mixture is too viscous or solidifies. How can I manage this? This is a common issue, especially in the PET glycolysis route. Using a sufficient volume of benzyl alcohol is key to maintaining a stirrable reaction mixture. The use of a solvent like NMP, as in the esterolysis method, can also help control viscosity [2].
To help visualize the process and troubleshooting journey, the following diagrams outline the general synthesis workflow and a logical path for diagnosing low yield.
General workflow for the synthesis of this compound from different feedstocks [1] [2].
A logical flowchart to help diagnose the root cause of low yield and find targeted solutions.
Here is a consolidated guide for researchers on the key methods for purifying and analyzing dibenzyl terephthalate, based on experimental data.
Recrystallization Protocol [1]
This is the primary purification method described for this compound, particularly when synthesized from the depolymerization of Polyethylene Terephthalate (PET).
Characterization Data [1]
After recrystallization, the following data can be used to confirm the identity and purity of the compound.
| Parameter | Reported Value / Finding |
|---|---|
| Melting Point | 98-99 °C |
| FTIR Analysis | Presence of OH, C=O, C-O, CH, monosubstituted benzene, and disubstituted benzene functional groups. |
| ¹H NMR Analysis | Chemical shifts at 8.2 ppm (s, 4H of disubstituted benzene), 7.5 ppm (s, 8H of monosubstituted benzene), and 4.8 ppm (s, 4H of methylene). The study noted the presence of benzyl alcohol and other traces. |
| TLC Spot | A single spot was observed, indicating the product was largely a single compound. |
HPLC Analysis Method [2]
This compound can be analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.
The following troubleshooting guide and FAQ are constructed based on general laboratory principles and the specific information available from the search results.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Product Yield | Incomplete reaction or precipitation during recrystallization. | Ensure complete depolymerization; slowly cool the recrystallization solvent. Use minimum hot solvent. |
| Poor Crystal Formation | Rapid cooling or an unsuitable solvent system. | Allow the recrystallization solution to cool slowly to room temperature. Consider alternative or mixed solvents. |
| Low Purity (per HPLC/TLC) | Ineffective recrystallization or carry-over of reactants (e.g., benzyl alcohol). | Perform a second recrystallization. Use a different solvent pair (e.g., methanol/water). Check for unreacted starting materials. |
| Melting Point Lower/Broader | Sample is impure or not fully dry. | Ensure sample is thoroughly dry before analysis. Repurify via recrystallization. Pack capillary tube tightly [3]. |
Q1: What is the best way to determine if my this compound is pure? A combination of techniques is most reliable. Begin by checking the melting point (expect 98-99°C). Then, use TLC to confirm the presence of a single major spot. For a more rigorous assessment, HPLC analysis provides a high-resolution purity profile [1] [2].
Q2: My NMR data shows extra peaks. What could these be? The synthesis from PET waste can lead to byproducts. The cited study identified the presence of benzyl alcohol and other traces in their NMR spectrum, even after recrystallization. Compare your spectrum closely with literature values to identify common impurities from the depolymerization process [1].
Q3: How should I pack a capillary tube for an accurate melting point?
The following diagrams outline the core processes for purification and analysis.
Please be aware that the provided information is based on a limited number of studies. The recrystallization protocol is effective but may need optimization for different sources of crude material. For troubleshooting more specific issues, consulting broader literature on organic synthesis purification techniques would be highly beneficial.
| Depolymerization Method | Core Catalyst / System | Solvent & Conditions | Primary Monomer Products | Yield | Key Advantages / Challenges |
|---|---|---|---|---|---|
| Esterolysis [1] | 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]) | Dibenzyl carbonate (DBC), 140°C | Dibenzyl terephthalate, Ethylene Carbonate | ~93% (DBP), ~78% (EC) [1] | Avoids toxic alcohols; versatile for high-value esters; uses stable carbonate. |
| Alkaline Hydrolysis [2] | NaOH with Phase Transfer Catalyst (PTC) | Furfuryl Alcohol/Water, 98.5°C | Terephthalic Acid (TPA) | Complete in 10 min [2] | Very fast; low solvent volume; uses biomass-derived cosolvent. |
| Methanolysis [3] | Vo-rich Fe/ZnO Nanosheets | Methanol, 160°C | Dimethyl Terephthalate (DMT) | >99% [3] | High efficiency; works on mixed/colored waste; high-purity DMT. |
| Glycolysis [3] | Vo-rich Fe/ZnO Nanosheets | Ethylene Glycol, 180°C | Bis(2-hydroxyethyl) terephthalate (BHET) | 95.5% [3] | High activity; suitable for bottle-to-fiber recycling. |
| Neutral Hydrolysis [4] | H+@ZSM-5 (Zeolite) | Water, Microwave heating | Terephthalic Acid (TPA) | ~87% [4] | Neutral conditions (non-corrosive); reusable catalyst. |
This detailed procedure is based on the "esterolysis" method, which is particularly relevant for your goal of synthesizing this compound [1].
Reaction Setup:
Procedure:
Work-up and Isolation:
The workflow below illustrates the logical decision process for selecting a PET depolymerization method based on your target output.
Here are some potential issues and solutions that you can include in your FAQ section:
Problem: Low Yield of this compound
Problem: Reaction is Too Slow or Does Not Proceed
Problem: Handling Mixed or Colored PET Waste
Q1: What are the primary side reactions or impurities I might encounter? The most common impurity is unreacted benzyl alcohol, which can be difficult to remove completely due to its high boiling point [1] [2]. Other potential by-products include oligomers of PET (incomplete depolymerization) and discoloration of the final product, often due to catalyst degradation or impurities in the waste PET feedstock [3] [4].
Q2: How can I quickly check the purity of my product? A combination of techniques is most effective. Thin-Layer Chromatography (TLC) can indicate if the product is a single compound or a mixture [1] [2]. Melting Point determination is a simple and useful test; pure dibenzyl terephthalate has a melting point of 95–97 °C [5]. A broad or depressed melting point suggests impurities.
Q3: Are there greener or more efficient catalysts than zinc acetate? Yes, recent research focuses on more efficient catalytic systems. Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]), have shown remarkable efficiency in related ester synthesis reactions, offering high yields in shorter times [3]. Furthermore, Lewis acid catalysts like tin(II) oxalate have proven highly effective for PET alcoholysis with higher alcohols, potentially reducing reaction times and by-product formation [4].
Q4: My product is discolored. How can I prevent this? Discoloration often originates from the waste PET source (e.g., colored bottles) or thermal degradation. Using clear, transparent PET waste as a starting material can help. Ensuring precise temperature control and exploring catalysts that operate effectively at lower temperatures, such as ionic liquids, can also mitigate thermal degradation [3] [4].
The table below summarizes common problems, their likely causes, and evidence-based solutions to reduce side reactions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield / Incomplete Reaction | Inadequate reaction time or temperature; Inefficient catalyst [1]. | Extend reaction time (e.g., to 28 hours [1]); Use a more efficient catalyst like tin-based Lewis acids [4] or ionic liquids [3]. |
| Insufficient benzyl alcohol (nucleophile) [3]. | Ensure a significant molar excess of benzyl alcohol to drive the depolymerization equilibrium toward completion [3]. | |
| Product Purity Issues | Contamination from unreacted benzyl alcohol [1] [2]. | Purify via recrystallization using methanol [1] [2]. Confirm purity by melting point (95-97°C) [5] and a single spot on TLC [2]. |
| Oligomer formation due to incomplete depolymerization. | Optimize catalyst loading and reaction time. Consider using co-solvents like NMP to improve polymer solubility and access to ester bonds [3]. | |
| Long Reaction Times | Use of mild catalysts (e.g., Zn(OAc)₂) [1]. | Replace with highly active catalysts like [EMIm][OAc] (enabling 4-hour reactions) [3] or tin oxalate [4]. |
Here are two detailed methodologies based on the search results, from a classic approach to a more modern, efficient strategy.
This protocol is adapted from established literature for the depolymerization of PET in benzyl alcohol [1] [2].
This protocol is inspired by a recent, high-efficiency "esterolysis" strategy, which can be adapted for use with dibenzyl carbonate [3].
The following workflow synthesizes the key steps and decision points from both protocols to guide your experimental process.
The table below summarizes the core conditions for the depolymerization reaction from key studies:
| Parameter | Conventional Glycolysis [1] [2] | Advanced Esterolysis [3] |
|---|---|---|
| Reaction Temperature | 145 °C [1] [2] | 140 °C [3] |
| Reaction Time | 28 hours [1] [2] | 4 hours [3] |
| Solvent | Benzyl alcohol (also acts as reactant) [1] [2] | N-methyl-2-pyrrolidone (NMP) or dimethyl carbonate (DMC) [3] |
| Catalyst | Zinc acetate [1] [2] | 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]) [3] |
| PET Source | Soft drink bottles [1] | Commercial waste (bottles, film, fabric) [3] |
| Reported Yield | Product characterized (mp, FTIR, NMR) but yield not specified [1] | ~99% for dimethyl terephthalate (DMT); dibenzyl terephthalate also accessible [3] |
Here is a step-by-step methodology based on the conventional approach, which is more accessible for laboratory settings.
1. Reaction Setup
2. Depolymerization
3. Product Purification & Characterization
Q1: My reaction yield is low or the reaction does not go to completion. What could be wrong?
Q2: The purified product has a broad melting range or does not match the reported melting point.
Q3: Are there more efficient or greener methods available?
The following diagram illustrates the logical workflow for the synthesis and troubleshooting process:
Reaction optimization aims to find the best combination of variables to maximize yield, reduce byproducts, and improve reproducibility [1]. For your work on dibenzyl terephthalate, this involves systematically exploring a "reaction space" that includes parameters like temperature, time, solvent, catalyst loading, and reactant concentrations.
A powerful modern approach involves Bayesian optimization [2]. This machine-learning method uses data from initial experiments to suggest the most informative subsequent experiments, dramatically reducing the number of trials needed. In one case, this approach found optimal conditions by testing less than 0.02% of the total possible configurations [2].
Here are common problems researchers face during reaction optimization and how to address them.
| Problem | Possible Causes | Diagnostic Steps | Recommended Solutions |
|---|---|---|---|
| Low Reaction Yield | Suboptimal temperature, incorrect catalyst loading, insufficient reaction time, or side reactions. | Use HPLC to check for unreacted starting materials or unexpected byproducts [3]. | Systemically vary temperature & time; use experimental design (DoE) or Bayesian optimization to explore parameter space efficiently [2] [1]. |
| Poor Reproducibility | Inconsistent mixing, slight variations in temperature control, or reagent quality/degradation. | Calibrate temperature sensors and stirrers; run control experiments with a reference reagent. | Use high-throughput systems for parallel testing under identical conditions; ensure strict reagent handling protocols [1]. |
| High Byproduct Formation | Reaction is too vigorous, or catalyst is non-selective. | Identify byproducts using LC-MS or NMR [3]. | Explore different solvent systems or catalyst types; optimize reagent addition sequence and rate [1]. |
| Reaction Stalling | Catalyst deactivation, product inhibition, or loss of a volatile reactant. | Monitor reaction progress in real-time with in-line sensors (e.g., IR, Raman) [1]. | Implement gradual reactant addition; consider a catalyst regenerant or shift to a semi-batch process. |
Q1: What is the most efficient way to begin optimizing a reaction with many variables? Start with a high-throughput screening approach to gather initial data on a small scale. Using a Bayesian optimization tool is highly efficient. It functions like a "search engine" for reactions, analyzing your initial data to recommend the next best experiments, saving significant time and resources [2].
Q2: Our reaction yield is inconsistent even when we follow the same protocol. What should we check? First, verify the consistency of your raw materials. Then, focus on your experimental controls. Ensure parameters like mixing speed and temperature uniformity are perfectly consistent across runs. Implementing in-line sensors can help monitor and control these variables in real-time [1].
Q3: How can we better understand the reaction pathway to identify bottlenecks? Combining analytical techniques is key. Use methods like High-Performance Liquid Chromatography (HPLC) to track the formation and disappearance of starting materials, intermediates, and final products over time [3] [4]. For complex reactions, building a kinetic model can elucidate the pathway and pinpoint the rate-limiting step [4].
Q4: Are there ways to physically make the optimization process faster? Yes. Utilize microreactors or parallel reactor systems. These allow multiple reactions to be run and analyzed simultaneously under varying conditions, drastically accelerating data collection [1].
The following diagram outlines a workflow for optimizing a reaction using a Bayesian strategy, which has been shown to outperform expert chemists in finding optimal conditions [2].
Workflow Steps:
Q1: Why is the crystallinity of PET a major bottleneck for enzymatic depolymerization? PET crystallinity refers to the fraction of polymer chains packed in an ordered, crystal-like structure. This ordered packing creates a physical barrier that prevents enzymes from accessing the ester bonds they need to hydrolyze, severely reducing depolymerization efficiency [1]. Enzymes primarily act on the amorphous (disordered) regions of the polymer.
Q2: What are the standard methods to reduce PET crystallinity before enzymatic treatment? The most common and effective method is thermal pre-treatment above the glass transition temperature (Tg) of PET, followed by rapid quenching. This process re-randomizes the polymer chains, increasing the amorphous content and making the substrate more accessible to enzymes [2]. Other physical methods like milling or extrusion can also reduce particle size and crystallinity.
Q3: Our enzymatic reaction efficiency has plateaued despite using an engineered enzyme. What other factors should we optimize? Beyond enzyme engineering, consider a holistic view of your reaction conditions. The interplay between pre-treatment, temperature, pH, and solid loading is critical. The following table summarizes key parameters and their target ranges based on lab-scale and proposed industrial processes [2].
| Parameter | Recommended Range (Lab-Scale) | Industrial Proposal (e.g., Carbios) |
|---|---|---|
| Temperature | 65 - 72 °C | 60 °C |
| pH | 7.0 - 8.0 | 8.0 |
| Reaction Time | 10 - 48 hours | 96 hours |
| Enzyme Loading | 0.5 - 3 mg enzyme/g PET | 5 mg enzyme/g PET |
| PET Solid Loading | Information missing | 15% |
| Pre-treatment | Thermal amorphization & size reduction [2] | Thermal amorphization & size reduction [2] |
Q4: What are the most promising engineered enzymes for degrading crystalline PET? Significant advances have been made in engineering cutinase-like enzymes for better performance. The most prominent ones include:
This protocol outlines a general workflow for evaluating enzymatic depolymerization of pre-treated PET, integrating common practices from recent literature [2].
1. PET Substrate Pre-treatment:
2. Reaction Setup:
3. Product Analysis:
As requested, here is a Graphviz diagram that visualizes the logical workflow and key decision points in a PET depolymerization experiment.
Diagram: PET Depolymerization Experimental Workflow
This diagram illustrates the core experimental workflow, highlighting the critical feedback loop where PET with insufficient amorphization is sent back for further pre-treatment. The key reaction parameters that must be controlled and optimized are grouped for clarity [2].
The following method, using a Newcrom R1 column, is designed for the analysis of dibenzyl terephthalate and can be scaled up for preparative purification [1].
The general workflow for purifying a compound like this compound using column chromatography involves several key stages, from packing the column to analyzing the results. The diagram below outlines this process.
Here are solutions to some frequently encountered problems during chromatographic purification.
| Issue | Possible Cause | Suggested Solution |
|---|
| Poor Separation/Peak Shape | - Active silanol sites on silica
When adapting an analytical method for purification, keep these points in mind:
| Method | Key Parameter(s) | Efficiency / Outcome | Key Findings / Notes |
|---|---|---|---|
| Centrifugation [1] | 10,000 rpm for 5 minutes | Removes up to 95.5% of benzyl alcohol [1]. | More effective at modifying final drug concentration than decantation or filtration; ideal for purifying suspension products [1]. |
| Solvent Extraction [2] | Using n-butanol at 75°C; multiple extraction stages (n>5) [2]. | Efficiently separates benzyl alcohol into organic phase [2]. | n-Butanol identified as an optimal extractant; method allows for high recyclability of the extractant [2]. |
| Chemical Purification [3] | Vapor-phase contact with alkali metal benzylate (e.g., sodium or potassium) [3]. | Eliminates cresol impurities to below 0.0005% [3]. | Targets and removes specific impurities like cresols that affect color and odor; suitable for high-purity applications [3]. |
This method is highly effective for purifying a final product suspension [1].
This method is suitable for continuous and scalable separation of benzyl alcohol from the reaction mixture [2].
Q1: Why is it critical to remove excess benzyl alcohol from my final product? While benzyl alcohol is a useful solvent and reactant, its presence as an impurity can be undesirable for several reasons. In pharmaceutical applications, it can cause toxicity, particularly in neonates [4]. In material science, for polymers like this compound, impurities can affect the material's color, odor, and final performance properties [3].
Q2: What is the simplest method to remove benzyl alcohol? For solid products like a purified ester suspension, centrifugation is a straightforward and highly effective method, removing over 95% of the benzyl alcohol with minimal equipment [1].
Q3: I need to remove benzyl alcohol from a liquid reaction mixture. What method should I use? Solvent extraction with n-butanol is an excellent choice for this purpose. It efficiently transfers benzyl alcohol from the aqueous or crude mixture into the organic solvent phase, which can then be separated [2].
Q4: My benzyl alcohol contains cresol impurities. How can I purify it before use? A chemical purification process using an alkali metal benzylate is very effective. In this method, vapors of crude benzyl alcohol are passed in counter-current contact with a solution of sodium or potassium benzylate, which reacts with and removes the acidic cresol impurities [3].
To help select the appropriate method, follow this decision workflow:
The following table summarizes key information for dibenzyl terephthalate and other relevant terephthalate esters, based on the data obtained.
| Ester Name | Chemical Structure / Formula | Molecular Weight (g/mol) | Key Properties | Primary Applications & Context |
|---|---|---|---|---|
| This compound (DBT) | C22H18O4 [1] | 346.38 [1] | Melting point: 95-97 °C; Soluble in chloroform, ethyl acetate [1]. | Research Chemical: Used in enzymatic studies as a model substrate for PET-hydrolyzing enzymes (PETase) to simulate the polymer's structure [2]. |
| Dimethyl Terephthalate (DMT) | C10H10O4 | 194.19 | Not specified in results. | Industrial Monomer: Key precursor for producing polyethylene terephthalate (PET) plastic and bottles. A target product in advanced PET chemical recycling/upcycling processes [3]. |
| Di-2-ethylhexyl Terephthalate (DEHT) | C24H38O4 | 390.56 | Not specified in results. | Alternative Plasticizer: Used in food and drinking water contact materials as a substitute for ortho-phthalate plasticizers like DEHP [4]. |
| Terephthalic Acid (TPA) | C8H6O4 | 166.13 | Not specified in results. | Industrial Monomer: The diacid comonomer used in PET production. Also a product of PET chemical and enzymatic degradation [2]. |
For researchers, the experimental protocols and context in which these esters are used are crucial. This compound, in particular, serves a specific role in laboratory research.
Understanding the toxicological profiles of these compounds is critical for both laboratory safety and product development.
The following experimental workflow outlines a systematic approach for comparing terephthalate esters in R&D settings, incorporating key aspects from the scientific literature.
To build a comprehensive comparison guide, you will need to generate experimental data. Here are key areas to investigate, informed by the search results:
Research into PET (polyethylene terephthalate) plastic degradation utilizes various model compounds to study enzyme activity. Among these, ethylene glycol bis-(p-methylbenzoate), also known as 2PET, is structurally similar to dibenzyl terephthalate [1].
The table below summarizes key model compounds and their detection methods as presented in the scientific literature [1].
| Compound Name | Abbreviation | Physical Form | Key Hydrolysis Products | Primary Detection Methods |
|---|---|---|---|---|
| Ethylene glycol bis-(p-methylbenzoate) | 2PET | Nanoparticles (suspension) | 4-Methylbenzoic acid | Turbidimetric analysis |
| 4-Nitrophenyl acetate | pNPA | Powder (soluble in ethanol) | 4-Nitrophenol (pNP) | Spectrophotometric detection (405 nm); pH-based assay |
| Bis(2-hydroxyethyl) terephthalate | BHET | Powder (soluble in DMSO) | TPA & EG; MHET & TPA & EG | UV absorption (240 nm); HPLC; pH-based assay |
| Poly(ethylene terephthalate) | PET | Nanoparticles, microparticles, films | TPA & EG; MHET & TPA & EG | UV absorption (240 nm); HPLC; pH-based assay |
Based on the review by Pirillo et al. (2021), here are detailed methodologies for assaying enzymes that act on PET and its model compounds, which are directly relevant to quantifying reaction products [1].
This method is often used for quick, preliminary assays to check enzyme activity.
This is a more precise method for quantifying the primary products of PET hydrolysis, which are also analogous to the products of this compound breakdown.
The workflow for this quantitative approach can be summarized as follows, which could be adapted for this compound quantification:
Since a direct protocol for this compound is not available, you will likely need to adapt existing methods. The table below outlines the standard parameters you would need to address during method validation, drawing from general analytical chemistry principles and the context provided by the search results.
| Validation Parameter | Description & Application to Your Context |
|---|---|
| Specificity | Demonstrate that the method can unequivocally quantify this compound and its expected hydrolysis products in the presence of other components in the sample matrix. |
| Linearity & Range | Establish the concentration range over which the detector response is linear. Prepare and analyze a series of standard solutions of this compound to create a calibration curve. |
| Accuracy | Assess the closeness of your measured value to the true value. This is often tested by spiking a known amount of the analyte into a sample matrix and calculating the percentage recovery. |
| Precision | Determine the repeatability (same day, same operator) and intermediate precision (different days, different analysts) of the method. It is expressed as the relative standard deviation (RSD%) of multiple measurements. |
| Limit of Detection (LOD) / Quantification (LOQ) | Determine the lowest amount of analyte that can be detected (LOD) or quantified with acceptable accuracy and precision (LOQ). These are typically calculated based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the calibration curve. |
Given the current information gap, I suggest you:
This compound is an aromatic ester with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol [1] [2]. Its fundamental chemical properties are listed in the table below.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 19851-61-7 [1] [2] |
| EC Number | 243-370-0 [1] |
| Synonyms | 1,4-Dibenzyl terephthalate, Terephthalic acid dibenzyl ester, F-204(DBT) [1] |
| Melting Point | 95-97 °C [1] |
| Appearance | Off-White to Pale Yellow Solid [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate [1] |
This compound can be synthesized through the depolymerization of Poly(Ethylene Terephthalate) (PET), such as waste from soft drink bottles [3]. The experimental workflow for this process is outlined below.
Experimental Protocol Details [3]:
Despite a thorough search, no direct experimental data or studies were found on the performance of this compound as a component in polymer blends. The search results indicate it is primarily used or studied as:
The table below summarizes the core characteristics, products, and performance metrics of different PET depolymerization methods, based on recent experimental studies.
| Depolymerization Method | Primary Products | Key Experimental Conditions | Reported Yield / Efficiency | Key Findings/Notes |
|---|---|---|---|---|
| Enzymatic (Cut190 variant) [1] | MHET, BHET, TPA | Cut190 enzyme, 65°C, pH 9.0 (HEPES buffer), amorphous PET powder, cationic surfactant [1]. | ~80 mM products in 1 day; >90 mM in 3 days [1]. | Hydrolysis proceeds via surface erosion: initial endo-type chain scission followed by exo-type hydrolysis [1]. |
| Enzymatic (HiCut) [2] | TPA, EG | HiCut enzyme, 70°C, pH 7.5 (Tris-HCl buffer), 10% (v/v) DMSO, 235h reaction [2]. | 12% depolymerization (PET powder), >95% depolymerization (amorphous PET film) [2]. | Performance highly dependent on polymer crystallinity. HiCut showed minimal activity on Akestra films but 38% depolymerization on amorphous Akestra powder [2]. |
| Methanolysis (Vo-rich Fe/ZnO NSs) [3] | DMT | 160°C, 1h, catalyst under air atmosphere [3]. | >99% yield, 99.5% purity; Space Time Yield (STY): 505.2 gDMT·gcat⁻¹·h⁻¹ [3]. | Performance was 51x higher in air than in N₂ atmosphere. Effective on real-world waste (bottles, mixed plastics) [3]. |
| Glycolysis (Vo-rich Fe/ZnO NSs) [3] | BHET | 180°C, 1h, catalyst under air atmosphere [3]. | 95.5% yield; STY: 957.1 gBHET·gcat⁻¹·h⁻¹ [3]. | Performance was 28x higher in air than in N₂. Demonstrated high activity and selectivity [3]. |
| Neutral Hydrolysis (Marine Water) [4] | TPA | 190-215°C, 100mL marine water, 2-6h reaction in batch reactor [4]. | ~90% PET conversion, ~90% TPA yield (with Atlantic Ocean water, 215°C, 3h) [4]. | Metal ions in seawater (Na⁺, Mg²⁺, Ca²⁺, K⁺) act as catalysts. A kinetic model estimated an activation energy of 73.5 kJ/mol [4]. |
| Alkaline Hydrolysis [5] | TPA (as salt) | 1-6 mol/L NaOH or KOH, 200-250°C, 3-5h, 1.4-2.0 MPa [5]. | >93% TPA yield (with phase transfer catalyst) [5]. | Product is terephthalate salt, requiring acidification to precipitate TPA. Waste lye must be treated to avoid pollution [5]. |
To ensure reproducibility, here is a detailed breakdown of the key methodologies cited in the comparison tables.
This protocol is adapted from studies on the engineered PET hydrolase Cut190 [1].
This protocol is based on the highly efficient methanolysis and glycolysis processes [3].
This method explores the catalytic effect of seawater ions on PET hydrolysis [4].
The following diagram illustrates the logical workflow and relationship between the primary PET depolymerization methods and their resulting products, based on the experimental data.
Based on the synthesized data, here are the critical differentiating factors among the methods:
This comparative guide highlights the necessity of selecting a depolymerization strategy based on the desired product, available infrastructure, and sustainability goals. The experimental protocols provided should serve as a robust foundation for further research and development.
The table below consolidates key information about DMT from the search results.
| Property/Aspect | Details for Dimethyl Terephthalate (DMT) | Source / Experimental Context |
|---|---|---|
| Chemical Identifiers | IUPAC Name: Dimethyl benzene-1,4-dicarboxylate; Molecular Formula: C10H10O4; Molar Mass: 194.186 g/mol | [1] |
| Physical Properties | Appearance: White solid; Density: 1.2 g/cm³; Melting Point: 142 °C; Boiling Point: 288 °C | [1] |
| Production Routes | 1. Direct esterification of terephthalic acid with methanol. 2. Oxidation and esterification of p-xylene via methyl p-toluate (PT). | [2] [1] | | Primary Uses | Production of polyesters like PET, PTT, and PBT; Intermediate in PET recycling. | [1] | | Health & Environmental| Not directly dangerous to humans; harmful to aquatic organisms; flammable dust can form explosive mixtures with air. | [1] |
The following in vitro methodology was used to evaluate the biological impact of DMT on murine adipocytes, as detailed in one of the research articles [3]. This protocol serves as an example of relevant experimental design.
This experimental workflow can be visualized in the following diagram.